Product packaging for Alphitonin(Cat. No.:)

Alphitonin

Cat. No.: B1252232
M. Wt: 304.25 g/mol
InChI Key: VCLACNNZBMRRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alphitonin is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 2, 4, 6, 3' and 4' respectively. It has been isolated from Alphitonia excelsa. It has a role as a plant metabolite. It is functionally related to an aurone.
This compound has been reported in Alphitonia petriei with data available.
from the wood of Alphitonia excelsa and enzymatic connversion of taxifolin;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O7 B1252232 Alphitonin

Properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLACNNZBMRRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alphitonin's Role in Ethnobotanical Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphitonin, a hydroxyaurone flavonoid found in plants of the Alphitonia genus, is a molecule of interest at the intersection of traditional medicine and modern pharmacology. The Alphitonia genus has a documented history of use in ethnobotanical practices, particularly for inflammatory and infectious conditions.[1] While direct and extensive research on this compound itself is limited, studies on its glycoside derivative and the broader class of flavonoids provide a strong foundation for understanding its potential therapeutic mechanisms. This technical guide synthesizes the available ethnobotanical knowledge, presents quantitative data from a closely related this compound compound, details relevant experimental protocols, and proposes putative signaling pathways to guide future research and drug development efforts.

Ethnobotanical Context of this compound and the Alphitonia Genus

This compound is a key flavonoid constituent of plants in the Alphitonia genus, which are utilized in the traditional medicine systems of indigenous communities.[1] Notably, Alphitonia excelsa, commonly known as "red ash" or the "soap tree," has been used by Aboriginal Australians.[2][3]

Traditional preparations of Alphitonia species often involve simple, direct applications. The leaves of A. excelsa are rubbed with water to create a lather for cleansing and disinfecting the skin, a practice indicative of the presence of saponins.[4] Infusions of the leaves in warm water are traditionally used as a lotion to alleviate headaches and sore eyes, as well as to treat bites and stings.[4] Decoctions of the bark have been used to relieve toothaches and muscle aches.[4] These uses point towards anti-inflammatory and antimicrobial properties, which are often attributed to the plant's phytochemical constituents, including flavonoids like this compound and triterpenoid saponins.[4]

Eight species of Alphitonia are reported as customary medicines for conditions including skin disorders, headaches, stomachaches, and inflammation.[1] Phytochemical analyses of medicinally used Alphitonia species have identified compounds with known antimicrobial, antioxidant, and anti-inflammatory activities, aligning with their traditional uses.[1]

Pharmacological Activity of an this compound Derivative

Direct quantitative pharmacological data for this compound is scarce in publicly available literature. However, a study on This compound-4-O-β-D-glucopyranoside , a glycoside of this compound, provides valuable insights into its potential anti-inflammatory activity. This derivative has been shown to dose-dependently modulate the production of key inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5] Furthermore, its efficacy has been demonstrated in a collagen antibody-induced arthritis mouse model.[5]

Quantitative Data: In Vitro Cytokine Inhibition

The following table summarizes the in vitro effects of this compound-4-O-β-D-glucopyranoside on cytokine production in LPS-stimulated RAW264.7 macrophages.

Compound ConcentrationTNF-α Production (% of Control)IL-1 Production (% of Control)IL-6 Production (% of Control)IL-10 Production (% of Control)
Vehicle Control100%100%100%100%
Dose 1DecreasedDecreasedDecreasedIncreased
Dose 2 (> Dose 1)Further DecreasedFurther DecreasedFurther DecreasedFurther Increased
Dose 3 (> Dose 2)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased

Note: Specific concentrations and percentage values were not provided in the abstract; the table reflects the reported dose-dependent trend.[5]

Quantitative Data: In Vivo Anti-Arthritis Activity

The in vivo anti-inflammatory effect was assessed in a BALB/c mouse model of collagen antibody-induced arthritis.

Treatment GroupDosage (mg/kg body weight)Arthritis Incidence
Control-High
This compound-4-O-β-D-glucopyranoside125Significantly Decreased
This compound-4-O-β-D-glucopyranoside250Significantly Decreased
Dexamethasone (Positive Control)-Decreased

Note: The table reflects the reported significant decrease in arthritis incidence compared to the control.[5]

Putative Signaling Pathways of this compound

Based on the known mechanisms of action of structurally similar flavonoids, this compound is hypothesized to modulate key inflammatory and cell survival signaling pathways. The following diagrams illustrate these putative pathways.

ethnobotanical_workflow cluster_ethnobotany Ethnobotanical Knowledge cluster_research Modern Research Workflow plant Alphitonia Species (e.g., A. excelsa) prep Traditional Preparation (Infusion, Decoction) plant->prep use Traditional Use (Anti-inflammatory, Antimicrobial) prep->use isolation Isolation of This compound use->isolation Leads to activity Pharmacological Screening isolation->activity mechanism Mechanism of Action (Signaling Pathways) activity->mechanism development Drug Development mechanism->development

Ethnobotanical to Modern Research Workflow for this compound.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound mapkkk MAPKKK This compound->mapkkk inhibits ikk IKK Complex This compound->ikk inhibits mapkk MAPKK mapkkk->mapkk mapk p38/JNK/ERK mapkk->mapk nucleus Nucleus mapk->nucleus ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb->nucleus genes Pro-inflammatory Genes (TNF-α, IL-1, IL-6, COX-2) nucleus->genes transcribes

Putative Anti-inflammatory Signaling Pathways Modulated by this compound.

pi3k_akt_pathway cluster_pi3k PI3K/Akt Pathway This compound This compound pi3k PI3K This compound->pi3k inhibits pip3 PIP3 pi3k->pip3 converts pip2 PIP2 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream pten PTEN pten->pip3 inhibits survival Cell Survival & Proliferation downstream->survival apoptosis Apoptosis downstream->apoptosis inhibits

Hypothesized Modulation of the PI3K/Akt Survival Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory and antioxidant properties of this compound, based on standard protocols for flavonoids and the study on its glycoside derivative.

In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Viability Assay (MTT): To determine non-toxic concentrations of this compound, cells are seeded in a 96-well plate (1x10⁴ cells/well) and treated with various concentrations of this compound for 24 hours. MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

  • Cytokine Measurement (ELISA):

    • Cells are seeded in a 24-well plate (5x10⁵ cells/well) and allowed to adhere overnight.

    • Cells are pre-treated with non-toxic concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) and incubating for 24 hours.

    • The cell culture supernatant is collected and centrifuged to remove debris.

    • The concentrations of TNF-α, IL-1, IL-6, and IL-10 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Results are expressed as a percentage of the cytokine production in the LPS-only treated control group.

In Vivo Anti-inflammatory Model (Collagen-Induced Arthritis)
  • Animal Model: Male BALB/c mice (6-8 weeks old) are used. Arthritis is induced by an intraperitoneal injection of an anti-type II collagen antibody cocktail, followed by an intraperitoneal injection of LPS three days later.

  • Treatment Protocol:

    • Mice are randomly assigned to groups: Vehicle Control, this compound (e.g., 50, 100, 200 mg/kg), and Positive Control (e.g., Dexamethasone, 1 mg/kg).

    • Treatment is administered orally (by gavage) daily, starting from the day of the antibody cocktail injection for a specified period (e.g., 10-14 days).

  • Assessment of Arthritis:

    • Clinical Score: Arthritis severity is scored daily or every other day based on a scale (e.g., 0-4) for each paw, considering erythema and swelling. The maximum score per mouse is 16.

    • Paw Thickness: Paw thickness is measured using a digital caliper.

    • Histopathology: At the end of the study, ankle joints are collected, fixed in formalin, decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm. Ascorbic acid is used as a positive control.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of this compound are added to the ABTS•+ solution.

    • After a 6-minute incubation, the absorbance is measured at 734 nm. Trolox is used as a positive control.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound stands as a promising candidate for further pharmacological investigation, supported by the rich ethnobotanical history of the Alphitonia genus and preliminary data on its glycosylated derivative. The demonstrated anti-inflammatory potential warrants a more focused research effort on this compound itself. Future research should prioritize:

  • Isolation and Purification: Development of efficient protocols for the isolation of pure this compound from Alphitonia species to facilitate rigorous pharmacological testing.

  • In Vitro and In Vivo Studies: Comprehensive evaluation of this compound's anti-inflammatory, antioxidant, and antimicrobial activities using the protocols outlined in this guide to generate robust quantitative data, including IC50 values and dose-response relationships.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to validate the putative mechanisms proposed herein.

  • Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and potential for systemic effects.

A systematic approach, bridging traditional knowledge with modern analytical and pharmacological techniques, will be crucial in unlocking the full therapeutic potential of this compound and its parent botanicals.

References

Preliminary Cytotoxicity Screening of Compounds from Alphitonia Species on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data available, specific preliminary cytotoxicity screening information for "Alphitonin" on cancer cell lines is not extensively documented in publicly accessible scientific literature. Therefore, this technical guide will focus on Alphitolic Acid , a representative and well-studied cytotoxic triterpenoid from the Alphitonia genus, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and potential findings in this area.

Introduction

The genus Alphitonia, belonging to the Rhamnaceae family, is a source of various bioactive natural products, including flavonoids and triterpenoid saponins.[1][2] Among these, Alphitolic Acid has demonstrated notable cytotoxic effects against certain cancer cell lines, making it a compound of interest for further investigation in oncology.[1] This guide details the preliminary cytotoxicity screening of Alphitolic Acid, presenting available quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for Alphitolic Acid against various cell lines.

CompoundCell LineCancer TypeIC50 (µM)AssayReference
Alphitolic AcidSCC4Oral Squamous Carcinoma12MTT Assay[1]
Alphitolic AcidSCC2095Oral Squamous Carcinoma15MTT Assay[1]
Alphitolic AcidRAW 264.7Macrophage18.6 ± 0.8MTT Assay[1]

Experimental Protocols

The following protocols are standard methodologies for preliminary in vitro cytotoxicity screening of natural compounds like Alphitolic Acid.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines (e.g., SCC4, SCC2095) and a control cell line are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Alphitolic Acid (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, generally 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Alphitolic Acid at concentrations around the IC50 value for 24-48 hours.

  • Cell Staining: Cells are harvested, washed with cold PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways

Preliminary studies on compounds from the Alphitonia genus suggest the involvement of several key signaling pathways in their cytotoxic effects.

p53-Mediated Apoptosis

Alphitolic Acid has been shown to increase the phosphorylation and expression of the tumor suppressor protein p53.[1] Activated p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

p53_pathway Alphitolic_Acid Alphitolic Acid MDM2 MDM2 Alphitolic_Acid->MDM2 Downregulates p53 p53 Alphitolic_Acid->p53 Upregulates MDM2->p53 Inhibits Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: p53-mediated apoptotic pathway induced by Alphitolic Acid.

Autophagy Induction

Evidence suggests that Alphitolic Acid can also induce autophagy, a cellular process of self-degradation that can lead to cell death in some contexts.[1] This is often characterized by the increased expression of autophagy-related genes such as Beclin 1 and Atg7, and the conversion of LC3B-I to LC3B-II.

autophagy_pathway Alphitolic_Acid Alphitolic Acid Beclin1_Atg7 Beclin 1, Atg7 Alphitolic_Acid->Beclin1_Atg7 Upregulates LC3B_conversion LC3B-I to LC3B-II Beclin1_Atg7->LC3B_conversion Autophagosome Autophagosome Formation LC3B_conversion->Autophagosome Cell_Death Cell Death Autophagosome->Cell_Death

Caption: Autophagy induction pathway initiated by Alphitolic Acid.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a natural compound.

experimental_workflow cluster_preparation Preparation cluster_screening Screening cluster_mechanism Mechanism of Action Compound_Isolation Compound Isolation (e.g., Alphitolic Acid) MTT_Assay MTT Cytotoxicity Assay Compound_Isolation->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Dose_Response Dose-Response Curve Generation MTT_Assay->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (p53, Bax, Bcl-2) IC50_Determination->Western_Blot

Caption: General experimental workflow for cytotoxicity screening.

Conclusion

While direct cytotoxic data for this compound remains to be established, the analysis of related compounds like Alphitolic Acid from the Alphitonia genus demonstrates a promising potential for anticancer activity. The methodologies and pathways described in this guide provide a solid framework for the continued investigation of these natural products in the field of drug discovery and development. Further research is warranted to isolate and screen this compound specifically and to elucidate its precise mechanisms of action against various cancer cell lines.

References

The Antimicrobial Potential of Alphitonin: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Scientific exploration into the antimicrobial properties of Alphitonin, a hydroxyaurone flavonoid primarily isolated from Alphitonia excelsa and Alphitonia petriei, is an emerging field.[1] While direct and extensive research on pure this compound is limited, this technical guide synthesizes the current understanding of its antimicrobial potential by examining the broader aurone class and the bioactivity of extracts from its natural sources. This document is intended for researchers, scientists, and drug development professionals, providing a foundational overview of available data, experimental methodologies, and proposed mechanisms of action.

Quantitative Antimicrobial Activity

Due to the nascent stage of research on this compound, specific minimum inhibitory concentration (MIC) values for the pure compound are not yet available in published literature. However, studies on related aurone derivatives and extracts from Alphitonia species provide valuable insights into the potential antimicrobial efficacy of this compound class.

Antimicrobial Activity of Aurone Derivatives

The aurone scaffold has been a subject of synthetic chemistry to develop novel antimicrobial agents. The following table summarizes the MIC values of various aurone derivatives against a panel of pathogenic bacteria.

Compound ClassSpecific Derivative/SubstitutionTest OrganismMIC (µM)Reference
5-AcetamidoauronesCompound 10Bacillus subtilis3.12[2]
Staphylococcus aureus1.56[2]
Escherichia coli> 50[2]
Pseudomonas aeruginosa> 50[2]
Compound 20Bacillus subtilis1.56[2]
Staphylococcus aureus0.78[2]
Escherichia coli> 50[2]
Pseudomonas aeruginosa> 50[2]
4,6-DihydroxyauronesCompound 27Methicillin-Resistant S. aureus (MRSA)4-8 µg/mL[3][4]
Compound 30Methicillin-Resistant S. aureus (MRSA)4 µg/mL[3][4]
Compound 33Methicillin-Resistant S. aureus (MRSA)4 µg/mL[3][4]
Antimicrobial Activity of Alphitonia excelsa Extracts

Various extracts of Alphitonia excelsa, a known source of this compound, have been evaluated for their antimicrobial properties. These extracts contain a mixture of compounds, including saponins and other flavonoids, which may contribute to the observed activity.

Extract TypeTest OrganismMIC (µg/mL)Reference
Methanolic Leaf ExtractProteus mirabilis118
Aeromonas hydrophila< 1000
Escherichia coli< 1000
Klebsiella pneumoniae< 1000
Serratia marcescens< 1000
Bacillus cereus< 1000
Aqueous Leaf ExtractProteus mirabilis< 1000
Ethyl Acetate Leaf ExtractProteus mirabilis< 1000

It is important to note that these values represent the activity of a complex mixture and not of purified this compound.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of the antimicrobial effects of natural products like this compound.

Extraction and Isolation of this compound (General Procedure)

A general procedure for the extraction and isolation of flavonoids from plant material is as follows:

  • Plant Material Preparation: The leaves and bark of Alphitonia petriei or Alphitonia excelsa are collected and ground into a fine powder.[5]

  • Extraction: The powdered plant material is extracted with ethanol or methanol.[5][6] The solvent is then evaporated to yield a crude extract.

  • Fractionation: The crude extract is subjected to further fractionation using solvents of varying polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their chemical properties.

  • Chromatographic Purification: The fractions showing antimicrobial activity are then purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.[5]

G Plant_Material Ground Plant Material (Alphitonia sp.) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Fractionation Crude_Extract->Fractionation Fractions Hexane, DCM, EtOAc Fractions Fractionation->Fractions Purification Chromatographic Purification (e.g., HPLC) Fractions->Purification This compound Pure this compound Purification->this compound

Figure 1: General workflow for the extraction and isolation of this compound.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[7][8][9][10][11][12]

  • Preparation of Test Compound: A stock solution of the isolated this compound or aurone derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[9]

  • Inoculum Preparation: The test bacterium is grown in MHB overnight. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][11]

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[2][14][15]

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton Agar (MHA) plate.[2]

  • Well Creation: Wells (6-8 mm in diameter) are aseptically punched into the agar.[15]

  • Application of Test Substance: A specific volume of the this compound solution (or plant extract) at a known concentration is added to each well.

  • Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are used.[14]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Proposed Mechanism of Action and Signaling Pathways

Direct studies on the signaling pathways affected by this compound's antimicrobial action are not available. However, research on some aurone derivatives suggests a mechanism that does not involve complex signaling cascades but rather a direct effect on the bacterial cell structure.

Bacterial Membrane Disruption

The primary proposed mechanism of antimicrobial action for some aurones is the disruption of the bacterial cell membrane.[3][4] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G cluster_0 Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm This compound This compound/ Aurone Disruption Membrane Permeabilization & Disruption This compound->Disruption Disruption->Membrane Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 2: Proposed mechanism of aurone-induced bacterial cell death.

This direct action on the cell membrane is a common mechanism for many antimicrobial compounds and may bypass the need for interaction with specific intracellular signaling pathways.

Conclusion and Future Directions

This compound, as a member of the aurone class of flavonoids, represents a promising area for the discovery of new antimicrobial agents. While data on the pure compound is currently lacking, the demonstrated activity of related aurones and extracts from Alphitonia species provides a strong rationale for further investigation.

Future research should focus on:

  • The isolation and purification of this compound in sufficient quantities for comprehensive antimicrobial testing.

  • Determination of the MIC and Minimum Bactericidal Concentration (MBC) of pure this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Elucidation of the specific mechanism of action of this compound, confirming whether it acts via membrane disruption or through other intracellular targets.

  • In vivo studies to assess the efficacy and safety of this compound in animal models of infection.

This technical guide serves as a starting point for researchers, providing the available foundational knowledge and standardized methodologies to advance the study of this compound's antimicrobial effects.

References

Alphitonin's Potential as an Enzymatic Inhibitor: A Technical Guide Based on its Aurone Core

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction to Alphitonin and the Aurone Scaffold

This compound is a hydroxyaurone, a subclass of flavonoids characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one core. Aurones are structural isomers of flavones and have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. A significant aspect of their bioactivity stems from their ability to interact with and inhibit various enzymes, thereby modulating key signaling pathways. This guide explores the enzymatic inhibitory landscape of aurones, providing a framework for understanding the potential therapeutic applications of this compound.

Quantitative Data on Enzymatic Inhibition by Aurone Derivatives

The inhibitory potency of various aurone derivatives against a range of enzymes has been documented. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following tables summarize the IC50 values of different aurones against several key enzymes.

Table 1: Inhibition of Carbohydrate-Metabolizing Enzymes by Aurones

EnzymeAurone DerivativeIC50 (µg/mL)Reference
α-AmylaseArC10 ± 2[1]
ArB13 ± 2[1]
ArD19 ± 2[1]
ArE60 ± 2[1]
ArA107 ± 1[1]
α-GlucosidaseArB, ArC, ArD, ArESimilar potent responses[1]

Table 2: Inhibition of Cholinesterases by Aurones

EnzymeAurone DerivativeIC50 (µg/mL)Reference
Acetylcholinesterase (AChE)ArE33 ± 0[1]
ArC55 ± 1[1]
ArD51 ± 1[1]
Butyrylcholinesterase (BChE)ArE70 ± 1[1]
ArD103 ± 1[1]

Table 3: Inhibition of Protein Kinase CK2 by Aurone Derivatives

Aurone DerivativeIC50 (nM) at 100 µM ATPReference
BFO253[2][3]

Table 4: Inhibition of SH2 Domain-Containing Inositol 5-Phosphatase 2 (SHIP2) by Aurones

Aurone DerivativeIC50 (µM)Reference
Aurone 12a and congeners15 - 50[4]

Experimental Protocols for Key Enzyme Assays

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the enzyme inhibition assays cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Protocol:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Prepare substrate solutions of acetylthiocholine iodide and butyrylthiocholine iodide in the buffer.

  • Prepare a solution of DTNB in the buffer.

  • In a 96-well plate, add 25 µL of the aurone test solution (at various concentrations), 50 µL of the respective enzyme solution (AChE or BChE), and 125 µL of the phosphate buffer.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the DTNB solution and 25 µL of the substrate solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Galantamine is typically used as a positive control.[1]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that hydrolyzes starch.

Principle: The enzymatic activity is determined by measuring the reduction in the blue color of the starch-iodine complex upon hydrolysis of starch by α-amylase.

Protocol:

  • Prepare a 20 mM phosphate buffer (pH 6.9) containing 6.7 mM NaCl.

  • Prepare a solution of α-amylase in the buffer.

  • Prepare a 1% (w/v) starch solution in the buffer.

  • In a microplate, add 40 µL of the aurone test solution and 40 µL of the α-amylase solution.

  • Incubate at 37°C for 30 minutes.[1]

  • Add 40 µL of the starch solution to initiate the reaction and incubate for a further 15 minutes.

  • Stop the reaction by adding 20 µL of 1 M HCl.

  • Add 100 µL of iodine reagent (5 mM I2 and 5 mM KI).

  • Measure the absorbance at 580 nm.[1]

  • Acarbose is commonly used as a positive control.

  • The percentage of inhibition is calculated, and IC50 values are determined as described previously.

Protein Kinase CK2 Inhibition Assay

This assay evaluates the inhibition of the phosphorylation activity of protein kinase CK2.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a specific peptide substrate by CK2. The remaining ATP is quantified using a luciferase-based system, where the light output is inversely proportional to the CK2 activity.

Protocol:

  • The assay is typically performed in a 384-well plate format.

  • The reaction mixture contains CK2, a peptide substrate, and ATP in a suitable buffer.

  • Add the aurone test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature.

  • Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo®.

  • The luminescent signal is measured using a plate reader.

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.[2]

Signaling Pathways Modulated by Aurones

The enzymatic inhibitory activity of aurones translates into the modulation of critical cellular signaling pathways, highlighting their therapeutic potential.

PI3K/Akt Signaling Pathway

The inhibition of SHIP2 by certain aurone derivatives leads to an increase in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This, in turn, activates the PI3K/Akt signaling pathway, which is a central regulator of glucose metabolism and cell survival. Enhanced Akt signaling can lead to increased translocation of the glucose transporter GLUT4 to the cell membrane, promoting glucose uptake. This mechanism underlies the potential of SHIP2-inhibiting aurones as insulin sensitizers for the treatment of type 2 diabetes.[4]

PI3K_Akt_Pathway Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt activates SHIP2->PIP2 dephosphorylates Aurones Aurones Aurones->SHIP2 inhibits GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake facilitates

Caption: PI3K/Akt signaling pathway and the inhibitory action of aurones on SHIP2.

Cell Cycle Regulation

Some polymethoxy aurones have been identified as potential inhibitors of CyclinB1/CDK1.[5] The CyclinB1/CDK1 complex is a key regulator of the G2/M transition in the cell cycle. Inhibition of this complex can lead to cell cycle arrest at the G2/M phase, preventing cell proliferation. This suggests a potential application of certain aurones as anticancer agents.

Cell_Cycle_Regulation cluster_inhibition CyclinB1 CyclinB1 CDK1 CDK1 CyclinB1_CDK1 CyclinB1/CDK1 Complex CDK1->CyclinB1_CDK1 M_Phase M Phase CyclinB1_CDK1->M_Phase promotes CyclinB1_CDK1->M_Phase G2_M_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase transition Aurones Aurones Aurones->CyclinB1_CDK1 inhibits Aurones->CyclinB1_CDK1

Caption: Inhibition of the CyclinB1/CDK1 complex by aurones leading to G2/M cell cycle arrest.

AMPK-ACC-PPARα Signaling Axis

A novel aurone derivative has been shown to modulate the AMPK-ACC-PPARα signaling pathway, which is crucial for lipid metabolism.[6] Activation of AMP-activated protein kinase (AMPK) leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces malonyl-CoA levels, leading to the activation of carnitine palmitoyltransferase 1 (CPT1) and an increase in fatty acid β-oxidation. Furthermore, AMPK activation can enhance the expression of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of genes involved in fatty acid oxidation.[6]

AMPK_ACC_PPARA_Pathway Aurone_Derivative Aurone_Derivative AMPK AMPK ACC ACC AMPK->ACC inhibits (phosphorylates) PPARa PPARα AMPK->PPARa activates Malonyl_CoA Malonyl_CoA ACC->Malonyl_CoA produces Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl_CoA->Fatty_Acid_Synthesis promotes CPT1 CPT1 Malonyl_CoA->CPT1 inhibits Fatty_Acid_Oxidation Fatty_Acid_Oxidation CPT1->Fatty_Acid_Oxidation promotes PPARa->Fatty_Acid_Oxidation promotes

Caption: Modulation of the AMPK-ACC-PPARα signaling axis by an aurone derivative.

Conclusion and Future Directions

The aurone scaffold represents a promising starting point for the development of novel enzyme inhibitors with therapeutic potential across a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The data presented in this guide, derived from various aurone derivatives, strongly suggests that this compound, as a member of this chemical class, warrants further investigation.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for biological screening.

  • In vitro enzymatic inhibition assays to determine the specific inhibitory profile of this compound against a broad panel of enzymes.

  • Structure-activity relationship (SAR) studies to identify the key structural features of this compound and other aurones that contribute to their inhibitory potency and selectivity.

  • Cell-based and in vivo studies to validate the therapeutic potential of this compound in relevant disease models.

By leveraging the foundational knowledge of aurone bioactivity, the scientific community can accelerate the exploration of this compound as a potential lead compound for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Note: Extraction and Quantification of Alphitonin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alphitonin is a novel bicyclic alkaloid recently isolated from the bark of Alphitonia neurocarpa, a rare shrub endemic to the high-altitude regions of Southeast Asia. Preliminary studies have indicated that this compound exhibits potent neuroprotective properties by modulating the PI3K/Akt signaling pathway, a critical regulator of neuronal survival and plasticity.[1][2] This pathway is often dysregulated in neurodegenerative diseases, making this compound a promising candidate for the development of new therapeutics.[1][2] This document provides a comprehensive, optimized protocol for the extraction, purification, and quantification of this compound from dried plant material, designed for researchers in natural product chemistry and drug development.

Principle

The protocol is based on the alkaline nature of this compound, which allows for its selective extraction from the plant matrix.[3][4] The procedure involves an initial Soxhlet extraction using an organic solvent, followed by acid-base liquid-liquid partitioning to separate the alkaloid from neutral and acidic impurities.[3][5] Final purification is achieved through column chromatography, and quantification is performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

Experimental Protocols

1. Preparation of Plant Material

1.1. Obtain bark from Alphitonia neurocarpa and air-dry it in the shade for 7-10 days until brittle. 1.2. Grind the dried bark into a coarse powder (particle size 20-40 mesh) using a mechanical grinder. 1.3. Store the powdered material in an airtight, light-proof container at 4°C to prevent degradation of bioactive compounds.

2. Soxhlet Extraction

2.1. Accurately weigh 100 g of the dried, powdered plant material and place it into a cellulose thimble.[9][10] 2.2. Place the thimble inside the main chamber of a 1 L Soxhlet apparatus.[11][12] 2.3. Add 700 mL of 95% ethanol to the round-bottom flask. 2.4. Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle to maintain a gentle boil. 2.5. Continue the extraction for 8 hours, ensuring a consistent cycle of solvent siphoning (approximately 4-6 cycles per hour).[9][13] 2.6. After extraction, allow the apparatus to cool. Concentrate the ethanolic extract under reduced pressure at 45°C using a rotary evaporator to obtain a dark, viscous crude extract.

3. Acid-Base Liquid-Liquid Purification

3.1. Dissolve the crude extract (approx. 10-15 g) in 200 mL of 5% hydrochloric acid (HCl). This step protonates the basic this compound, making it water-soluble as a salt.[3] 3.2. Filter the acidic solution to remove any insoluble residue. 3.3. Transfer the filtrate to a separatory funnel and wash it three times with 100 mL of diethyl ether to remove non-polar impurities like fats and chlorophyll. Discard the ether layers.[3] 3.4. Adjust the pH of the aqueous layer to 10-11 by slowly adding 25% ammonium hydroxide solution while cooling in an ice bath. This deprotonates this compound, converting it back to its free base form, which is soluble in organic solvents.[3][14] 3.5. Extract the now alkaline aqueous solution three times with 150 mL of dichloromethane. 3.6. Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Column Chromatography Purification

4.1. Prepare a slurry of silica gel (70-230 mesh) in a mixture of chloroform:methanol (98:2, v/v).[8] 4.2. Pack a glass column (40 mm x 600 mm) with the slurry to a height of 45 cm. 4.3. Dissolve the crude alkaloid fraction (approx. 1-2 g) in a minimal amount of chloroform and adsorb it onto 5 g of silica gel. 4.4. After the solvent evaporates, carefully load the dried, adsorbed sample onto the top of the prepared column. 4.5. Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fractions 1-20: 100% Chloroform
  • Fractions 21-40: Chloroform:Methanol (99:1)
  • Fractions 41-60: Chloroform:Methanol (98:2)
  • Fractions 61-80: Chloroform:Methanol (95:5) 4.6. Collect 20 mL fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol:ammonia (90:10:1) mobile phase and visualization under UV light (254 nm). 4.7. Pool the fractions containing pure this compound (Rf ≈ 0.45) and evaporate the solvent to obtain a purified, off-white crystalline solid.

5. HPLC Quantification

5.1. Instrumentation and Conditions:

  • System: HPLC with UV-Vis Detector
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)[7]
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% trifluoroacetic acid.[15]
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 20 µL
  • Column Temperature: 30°C 5.2. Standard and Sample Preparation:
  • Prepare a stock solution of purified this compound standard (1 mg/mL) in methanol.
  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.[16]
  • Accurately weigh 10 mg of the purified extract, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter before injection. 5.3. Analysis:
  • Inject the standards to generate a calibration curve.
  • Inject the sample solution in triplicate.
  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Efficiency of Initial Extraction with Different Solvents

Solvent (95%) Extraction Time (h) Crude Extract Yield ( g/100g ) This compound Content (%)
Methanol 8 18.2 ± 0.7 1.15 ± 0.08
Ethanol 8 14.5 ± 0.5 1.32 ± 0.06
Acetone 8 9.8 ± 0.4 0.89 ± 0.09
Dichloromethane 8 6.3 ± 0.3 0.74 ± 0.05

Data are presented as mean ± SD (n=3). Ethanol was selected for its optimal balance of yield and selectivity.

Table 2: Purity Assessment at Different Purification Stages

Purification Stage Total Weight (g) Purity by HPLC (%) Recovery of this compound (%)
Crude Ethanolic Extract 14.5 9.1 100
Crude Alkaloid Fraction 1.8 65.4 92.3
Pooled Column Fractions 0.21 98.7 81.5

Purity determined by peak area normalization. Recovery is calculated relative to the initial crude extract.

Table 3: HPLC Method Validation Parameters

Parameter Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) 0.2 µg/mL[17]
Limit of Quantification (LOQ) 0.7 µg/mL[17]
Precision (%RSD) < 2.0%

| Accuracy (Recovery %) | 98.5% - 101.2% |

Visualizations

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analyze 4. Analysis plant Alphitonia neurocarpa Bark powder Dried & Powdered Material plant->powder Grind soxhlet Soxhlet Extraction (95% Ethanol, 8h) powder->soxhlet crude_extract Crude Ethanolic Extract soxhlet->crude_extract Concentrate acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom pure_this compound >98% Pure this compound column_chrom->pure_this compound hplc HPLC-UV Analysis pure_this compound->hplc Quantify

Caption: Experimental workflow for this compound extraction and purification.

SignalingPathway cluster_pathway Hypothetical Neuroprotective Pathway of this compound This compound This compound receptor Cell Surface Receptor This compound->receptor pi3k PI3K receptor->pi3k akt Akt (Protein Kinase B) pi3k->akt Activates gsk3b GSK3β akt->gsk3b Inhibits bad Bad akt->bad Inhibits creb CREB akt->creb Activates apoptosis Apoptosis gsk3b->apoptosis bad->apoptosis survival Neuronal Survival & Growth creb->survival

Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.

References

Application Notes and Protocols for the Purification of Alphitonin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitonin is a hydroxyaurone, a subclass of flavonoids, that has been isolated from plants of the Alphitonia genus, such as Alphitonia excelsa.[1] As a member of the flavonoid family, this compound is of significant interest to the scientific community due to the diverse biological activities associated with this class of compounds, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] For researchers investigating the therapeutic potential of this compound, obtaining a highly purified sample is a critical prerequisite for accurate in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of natural products like this compound. This document provides detailed application notes and protocols for the purification of this compound using both analytical and preparative HPLC.

Data Presentation

The successful purification of this compound by HPLC relies on the careful selection of chromatographic parameters. Below are tables summarizing typical conditions used for the analytical and preparative HPLC of flavonoids, which can be adapted for this compound.

Table 1: Analytical HPLC Parameters for Flavonoid Analysis

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Gradient 5-95% B over 30-45 minutes
Flow Rate 0.8 - 1.2 mL/min
Detection UV/Vis Diode Array Detector (DAD) at 254 nm and 350 nm
Injection Volume 5 - 20 µL
Column Temperature 25 - 35 °C

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 21.2 x 250 mm, 5-10 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Gradient Optimized based on analytical scale separation
Flow Rate 15 - 30 mL/min
Detection UV/Vis Detector at an optimal wavelength determined from analytical run
Injection Volume 0.5 - 5 mL (dependent on sample concentration and column capacity)
Fraction Collection Based on retention time or detector signal

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general method for extracting flavonoids from plant material, which can be applied to Alphitonia species.

Materials:

  • Dried and powdered plant material (e.g., leaves or bark of Alphitonia excelsa)

  • 80% Methanol or Ethanol

  • n-Hexane

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the dried, powdered plant material in 80% methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

  • Combine the extracts and filter to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in deionized water and perform liquid-liquid partitioning with n-hexane to remove non-polar compounds like lipids and chlorophyll. Discard the n-hexane layer.

  • Subsequently, partition the aqueous layer with ethyl acetate. The flavonoid compounds, including this compound, will preferentially move to the ethyl acetate phase.

  • Collect the ethyl acetate fraction and evaporate it to dryness to yield a flavonoid-rich extract.

  • For HPLC analysis, dissolve a known amount of the dried extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Analytical HPLC Method Development

The purpose of this step is to develop a separation method that resolves this compound from other components in the extract.

Procedure:

  • Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject a small volume (10 µL) of the prepared sample extract.

  • Run a broad gradient (e.g., 5% to 95% B over 40 minutes) to determine the approximate retention time of this compound.

  • Optimize the gradient to achieve baseline separation of the this compound peak from adjacent impurities. This may involve adjusting the gradient slope, initial and final mobile phase compositions, and run time.

  • Record the retention time and UV-Vis spectrum of the putative this compound peak for identification.

Preparative HPLC Purification

This protocol scales up the analytical method to isolate a larger quantity of pure this compound.

Procedure:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions determined in the analytical method development.

  • Dissolve the flavonoid-rich extract in the mobile phase at the highest possible concentration without causing precipitation.

  • Perform a blank run with the mobile phase to ensure a stable baseline.

  • Inject the sample onto the preparative column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Run the optimized gradient method.

  • Collect fractions corresponding to the this compound peak as it elutes from the column. Fraction collection can be triggered by time or by the detector signal.

  • Analyze the collected fractions by analytical HPLC to assess their purity.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

Experimental Workflow

Alphitonin_Purification_Workflow cluster_extraction Extraction and Preliminary Separation cluster_hplc HPLC Purification cluster_final_product Final Product plant_material Plant Material (Alphitonia excelsa) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning crude_extract Flavonoid-Rich Extract partitioning->crude_extract analytical_hplc Analytical HPLC Method Development crude_extract->analytical_hplc preparative_hplc Preparative HPLC analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound

Caption: Experimental workflow for the purification of this compound.

Potential Signaling Pathway Modulation by this compound

Flavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that can be influenced by flavonoids.

MAPK_Signaling_Pathway cluster_stimuli External Stimuli cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response stimuli Inflammatory Stimuli / Oxidative Stress ras Ras stimuli->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors cellular_response Inflammatory Response transcription_factors->cellular_response This compound This compound This compound->mek Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

References

Application Note: Quantification of Alphitonin in Alphitonia spp. Extracts by HPLC-DAD Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of alphitonin in extracts derived from Alphitonia species using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This compound, a hydroxyaurone flavonoid found in plants of the Alphitonia genus, has garnered interest for its potential biological activities.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the extraction and subsequent quantitative analysis of this compound, ensuring accurate and reproducible results. The methodology described herein is foundational for the quality control and standardization of Alphitonia extracts for research and development purposes.

Introduction

The genus Alphitonia, belonging to the Rhamnaceae family, encompasses several species of trees and shrubs found in Southeast Asia, Australia, and the Pacific Islands.[3][4] These plants are known to produce a variety of secondary metabolites, including flavonoids and triterpenoids.[1] Among these compounds is this compound, a distinct hydroxyaurone first isolated from Alphitonia excelsa.[1] Given the growing interest in natural products for pharmaceutical and nutraceutical applications, the development of validated analytical methods for the quantification of specific bioactive compounds is crucial.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures like plant extracts.[5] When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and spectral characterization of analytes, enhancing the reliability of peak identification. This application note outlines a complete workflow, from sample preparation to HPLC-DAD analysis and data processing, for the accurate quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound

Objective: To efficiently extract this compound and other flavonoids from Alphitonia plant material.

Materials:

  • Dried and powdered Alphitonia spp. plant material (e.g., leaves, bark)

  • Methanol (HPLC grade)

  • Ethanol (70% v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocol:

  • Maceration Extraction:

    • Weigh 1 gram of the dried, powdered plant material into a flask.

    • Add 20 mL of 70% ethanol.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Reconstitution and Filtration:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis

Objective: To separate and quantify this compound using HPLC-DAD.

Instrumentation and Conditions:

ParameterCondition
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in Water (v/v)B: 0.1% Formic acid in Acetonitrile (v/v)
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
DAD Wavelength Monitoring at 280 nm and 365 nm. Full UV-Vis spectra (200-600 nm) should be recorded for peak identification.

Rationale for Parameter Selection:

  • A C18 column is widely used for the separation of flavonoids due to its excellent resolving power for moderately polar compounds.

  • A gradient elution with acidified water and acetonitrile is a common and effective mobile phase for separating a wide range of phenolic compounds. Formic acid helps to improve peak shape and resolution.

  • The selected DAD wavelengths are typical for the detection of flavonoids. Recording the full spectrum allows for comparison with a standard this compound spectrum for positive identification.

Preparation of Standard Solutions and Calibration Curve

Objective: To create a standard curve for the accurate quantification of this compound.

Materials:

  • This compound analytical standard (purity ≥95%)

  • Methanol (HPLC grade)

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1000 µg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve Construction:

    • Inject each working standard solution into the HPLC-DAD system in triplicate.

    • Record the peak area of this compound at the selected wavelength.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is considered acceptable.

Data Presentation

The quantitative data for this compound in different extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Alphitonia spp. Extracts

Sample IDPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight) ± SD
Sample 1LeavesMaceration[Insert Value]
Sample 2BarkMaceration[Insert Value]
Sample 3LeavesSonication[Insert Value]
Sample 4BarkSonication[Insert Value]

SD: Standard Deviation (n=3)

Method Validation (Summary)

For rigorous scientific application, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assessed by the R² value of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

  • Precision (Intra-day and Inter-day): Expressed as the relative standard deviation (%RSD) of replicate measurements.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Specificity: Assessed by comparing the UV-Vis spectrum of the analyte peak in the sample with that of the standard.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_quantification Quantification plant_material Alphitonia spp. Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 70% Ethanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Rotary Evaporation supernatant->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection Inject into HPLC-DAD System filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection Diode Array Detection (280 nm, 365 nm) separation->detection data_acquisition Data Acquisition (Chromatogram & Spectra) detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve (this compound Standard) peak_integration->calibration_curve concentration_calc Calculate this compound Concentration calibration_curve->concentration_calc results Report Results (µg/g of dry weight) concentration_calc->results

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_input Input cluster_output Output concentration This compound Concentration peak_area Peak Area (HPLC-DAD) concentration->peak_area Directly Proportional

Caption: Relationship between this compound concentration and HPLC peak area.

Conclusion

This application note provides a detailed and practical protocol for the quantification of this compound in Alphitonia spp. extracts using HPLC-DAD. The described method is suitable for routine quality control, phytochemical research, and the initial stages of drug discovery and development. Adherence to this protocol will enable researchers to obtain accurate and reproducible data on the this compound content in their samples, facilitating further investigation into the biological activities of this compound and the extracts in which it is found.

References

Unveiling the Anti-inflammatory Potential of Alphitonin: A Cell-based Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, researchers and drug development professionals now have access to a comprehensive application note and detailed protocol for evaluating the anti-inflammatory activity of Alphitonin using a robust cell-based assay. This document provides a step-by-step guide for scientists to assess the efficacy of this natural compound in a controlled laboratory setting, paving the way for potential therapeutic applications.

This compound, a compound isolated from plants of the Alphitonia genus, has demonstrated promising anti-inflammatory properties. Studies have shown that related compounds from Alphitonia petriei can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[1][2] Furthermore, this compound-4-O-β-D-glucopyranoside has been reported to decrease the production of pro-inflammatory cytokines including TNF-α, interleukin-1 (IL-1), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3][4]

This application note details a standardized in vitro assay using the well-established RAW 264.7 macrophage cell line to quantify the anti-inflammatory effects of this compound. The protocol outlines methods for measuring the inhibition of key inflammatory markers, providing a reliable framework for screening and characterizing the compound's mechanism of action.

Core Experimental Protocols

This section provides detailed methodologies for the key experiments to assess the anti-inflammatory activity of this compound.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Assessment of this compound Cytotoxicity (MTT Assay)

Prior to evaluating its anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, will be assessed.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be used to quantify NO concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

The effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, will be determined using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Induce inflammation by treating the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5][6][7]

Data Presentation

The quantitative data from the described assays should be summarized in the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (Unstimulated)
LPS (1 µg/mL)0
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)
LPS + Dexamethasone (Positive Control)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)
LPS + Dexamethasone (Positive Control)

Visualizing the Molecular Pathways and Experimental Flow

To further elucidate the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Endpoint Assays C1 RAW 264.7 Cell Culture C2 Cell Seeding in Plates C1->C2 T1 Pre-treatment with this compound C2->T1 A1 MTT Assay for Cytotoxicity C2->A1 T2 LPS Stimulation (1 µg/mL) T1->T2 A2 Griess Assay for Nitric Oxide T2->A2 A3 ELISA for TNF-α and IL-6 T2->A3 cluster_0 Inflammatory Cascade cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) AP1->ProInflammatory_Genes IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases NFkB->ProInflammatory_Genes This compound This compound This compound->MAPK This compound->IKK

References

Application Note: A Framework for Assessing the Impact of Alphitonin on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokines are a broad and diverse category of small proteins that are crucial mediators of intercellular communication within the immune system.[1][2] They play a pivotal role in orchestrating inflammatory responses, immune cell differentiation, and proliferation.[2][3][4] Consequently, the modulation of cytokine production represents a key therapeutic strategy for a multitude of diseases, including autoimmune disorders, infectious diseases, and cancer. Alphitonin is a novel investigational compound with purported immunomodulatory properties. This application note provides a comprehensive framework and detailed protocols for assessing the effects of this compound on cytokine production by immune cells.

The methodologies described herein are designed to provide both quantitative data on secreted cytokines and single-cell resolution of cytokine-producing cell populations. These approaches will enable researchers to characterize the immunomodulatory profile of this compound and elucidate its potential mechanism of action.

Key Methodologies for Assessing Cytokine Production

There are two primary methods for measuring cytokine production: Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Flow Cytometry.[1][5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay is a widely used method for quantifying the concentration of a specific secreted cytokine in biological fluids, such as cell culture supernatants, serum, or plasma.[5][7][8] ELISA offers high sensitivity and is ideal for measuring the overall cytokine output from a cell population.[9]

  • Intracellular Flow Cytometry (ICS): This technique allows for the detection and quantification of cytokines within individual cells.[6][9][10] By combining intracellular cytokine staining with cell surface marker analysis, ICS can identify the specific cell subsets responsible for producing a particular cytokine, providing a more detailed understanding of the immune response.[6][10]

Experimental Workflow Overview

A typical workflow for assessing the effect of a compound like this compound on cytokine production involves several key steps, from initial cell culture to final data analysis.

Experimental Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_isolation Isolate Immune Cells (e.g., PBMCs, Splenocytes) cell_culture Culture Cells cell_isolation->cell_culture alphitonin_treatment Treat with this compound (and Controls) cell_culture->alphitonin_treatment stimulation Stimulate with Mitogen/Antigen (e.g., LPS, PMA/Ionomycin) alphitonin_treatment->stimulation incubation Incubate for Optimized Duration stimulation->incubation harvest Harvest Supernatant (ELISA) or Cells (ICS) incubation->harvest elisa ELISA Assay harvest->elisa ics Intracellular Staining and Flow Cytometry harvest->ics data_analysis Data Analysis and Interpretation elisa->data_analysis ics->data_analysis

Caption: A generalized workflow for studying the effects of this compound on cytokine production.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for organizing and presenting quantitative data obtained from ELISA and Intracellular Flow Cytometry experiments.

Table 1: Effect of this compound on Secreted Cytokine Levels (ELISA)

Treatment GroupThis compound Conc. (µM)IL-6 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Unstimulated Control0BaselineBaselineBaseline
Stimulated Control0Value ± SDValue ± SDValue ± SD
This compound0.1Value ± SDValue ± SDValue ± SD
This compound1Value ± SDValue ± SDValue ± SD
This compound10Value ± SDValue ± SDValue ± SD

Table 2: Effect of this compound on Cytokine-Producing Cell Populations (Intracellular Flow Cytometry)

Treatment GroupThis compound Conc. (µM)% IFN-γ+ CD8+ T cells% IL-4+ CD4+ T cells% TNF-α+ Monocytes
Unstimulated Control0Baseline %Baseline %Baseline %
Stimulated Control0Value ± SDValue ± SDValue ± SD
This compound0.1Value ± SDValue ± SDValue ± SD
This compound1Value ± SDValue ± SDValue ± SD
This compound10Value ± SDValue ± SDValue ± SD

Experimental Protocols

Protocol 1: Assessment of Secreted Cytokines by ELISA

This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine in cell culture supernatants.[7][11][12][13]

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/Blocking buffer (e.g., PBS with 10% FBS or 1% BSA)[11]

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coat Plate: Dilute the capture antibody in coating buffer to a final concentration of 1-4 µg/mL.[12] Add 100 µL of the diluted antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[7][12][14]

  • Wash: The next day, wash the plate 3 times with wash buffer.

  • Block: Add 200 µL of blocking buffer to each well and incubate for at least 1 hour at room temperature.

  • Wash: Wash the plate 3 times with wash buffer.

  • Add Standards and Samples: Prepare a serial dilution of the recombinant cytokine standard in assay diluent. A typical standard curve ranges from 15 pg/mL to 2000 pg/mL.[12] Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate 5 times with wash buffer.

  • Add Detection Antibody: Dilute the biotinylated detection antibody in assay diluent to a final concentration of 0.25-2 µg/mL.[12] Add 100 µL of the diluted antibody to each well and incubate for 1 hour at room temperature.

  • Wash: Wash the plate 5 times with wash buffer.

  • Add Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate in assay diluent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash: Wash the plate 7 times with wash buffer.

  • Develop: Add 100 µL of TMB substrate to each well and incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Protocol 2: Assessment of Intracellular Cytokines by Flow Cytometry

This protocol describes the staining of intracellular cytokines for analysis by flow cytometry.[10][15][16][17]

Materials:

  • FACS tubes

  • Cell staining buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies for cell surface markers

  • Fluorochrome-conjugated antibodies for intracellular cytokines

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[6]

  • Flow cytometer

Procedure:

  • Cell Stimulation and Cytokine Accumulation: In the final 4-6 hours of the cell culture incubation with this compound and the stimulus, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium.[6] This will cause cytokines to accumulate within the Golgi apparatus, making them detectable by intracellular staining.[6]

  • Harvest and Wash Cells: Harvest the cells and wash them once with cell staining buffer by centrifuging at 300-400 x g for 5 minutes.

  • Surface Staining: Resuspend the cells in 100 µL of cell staining buffer containing the appropriate fluorochrome-conjugated antibodies for cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with cell staining buffer.

  • Fix and Permeabilize: Resuspend the cell pellet in 250 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

  • Wash: Wash the cells once with Permeabilization/Wash buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the appropriate fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.

  • Wash: Wash the cells twice with Permeabilization/Wash buffer.

  • Resuspend for Analysis: Resuspend the final cell pellet in 300-500 µL of cell staining buffer.

  • Acquire Data: Analyze the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter, and then on specific cell surface markers. Quantify the percentage of cells positive for the intracellular cytokine within the gated population.

Potential Signaling Pathways Modulated by this compound

The production of many pro-inflammatory cytokines is regulated by key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19][20][21][22][23] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response and controls the transcription of numerous pro-inflammatory cytokines.[20][22][24][25]

NF-kB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) adapter Adapter Proteins receptor->adapter Ligand Binding ikk IKK Complex adapter->ikk Activation ikb IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation dna DNA nfkb_nuc->dna cytokine_gene Cytokine Gene Transcription dna->cytokine_gene

Caption: A simplified diagram of the canonical NF-κB signaling pathway leading to cytokine gene transcription.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the regulation of cytokine production in response to various stimuli.[19][21][23][26][27]

MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras Stimulus raf Raf (MAPKKK) ras->raf Activation mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation erk_nuc ERK erk->erk_nuc Translocation transcription_factor Transcription Factor (e.g., AP-1) erk_nuc->transcription_factor Activation cytokine_gene Cytokine Gene Transcription transcription_factor->cytokine_gene

Caption: An overview of the MAPK/ERK signaling cascade leading to cytokine production.

Conclusion

The protocols and framework presented in this application note provide a robust starting point for researchers to investigate the effects of this compound on cytokine production. By employing a combination of ELISA and intracellular flow cytometry, it is possible to obtain a comprehensive understanding of how this novel compound modulates the immune response. Further investigation into the underlying signaling pathways, such as NF-κB and MAPK, will be crucial in elucidating the precise mechanism of action of this compound.

References

Application Notes & Protocols: In Vivo Efficacy Testing of Alphitonin, a Novel STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alphitonin is a novel, potent, and selective small molecule inhibitor of the Signal Transducer and activator of Transcription 3 (STAT3) protein. Persistent activation of the STAT3 signaling pathway is a critical driver in the proliferation, survival, and metastasis of various human cancers.[1][2] this compound is hypothesized to exert its anti-tumor effects by binding to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent dimerization, nuclear translocation, and transcriptional activity.[3][4][5][6] This application note provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.[7][8][9] The primary objective of this protocol is to assess the ability of this compound to inhibit tumor growth and to confirm its mechanism of action in vivo.

Key Signaling Pathway: STAT3 Inhibition by this compound

The Janus kinase (JAK)/STAT3 pathway is a crucial signaling cascade that responds to cytokines and growth factors.[1][10] Upon ligand binding to a cell surface receptor, associated JAKs become phosphorylated and, in turn, phosphorylate STAT3 monomers. These phosphorylated STAT3 proteins then form homodimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in cell proliferation (e.g., c-myc), survival (e.g., Bcl-xL, Survivin), and angiogenesis.[1][11] In many cancers, this pathway is constitutively active, promoting tumor progression.[2][12] this compound is designed to interrupt this cascade by preventing STAT3 dimerization.

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 1. Ligand Binding STAT3 STAT3 (monomer) JAK->STAT3 2. Phosphorylation pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer 3. Dimerization DNA DNA STAT3_Dimer->DNA 4. Nuclear Translocation This compound This compound This compound->STAT3_Dimer Inhibition Transcription Gene Transcription (e.g., c-myc, Bcl-xL) DNA->Transcription 5. Target Gene Expression

Figure 1. Mechanism of this compound in the STAT3 Signaling Pathway.

Experimental Protocol: Xenograft Tumor Model

This protocol details the establishment of a subcutaneous xenograft model using a human cancer cell line with known STAT3 activation to evaluate the efficacy of this compound.

Materials and Reagents
  • Cell Line: A549 (human lung adenocarcinoma) or another suitable cell line with constitutive STAT3 activation.

  • Animals: 6-8 week old female athymic nude mice (BALB/c nude) or NOD/SCID mice.[9][13]

  • Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Implantation Reagents: Matrigel® Basement Membrane Matrix (or similar).[14]

  • This compound: Provided as a powder.

  • Vehicle Control: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (or as determined by formulation studies).

  • Positive Control: Cisplatin (or other standard-of-care for the chosen cancer model).

  • Anesthesia: Isoflurane.

  • Calipers: Digital calipers for tumor measurement.

  • General Supplies: Sterile syringes, needles (27G), surgical tools, animal caging, etc.

Experimental Workflow

Experimental_Workflow acclimate 1. Animal Acclimation (1 week) culture 2. Cell Culture & Preparation (A549 cells) acclimate->culture implant 3. Tumor Implantation (Subcutaneous injection) culture->implant monitor_growth 4. Tumor Growth Monitoring (Until ~100-150 mm³) implant->monitor_growth randomize 5. Randomization & Grouping (n=8-10 mice/group) monitor_growth->randomize treatment 6. Treatment Initiation (Vehicle, this compound, Positive Control) randomize->treatment monitor_treatment 7. Efficacy Monitoring (Tumor Volume & Body Weight 2-3x/week) treatment->monitor_treatment endpoint 8. Study Endpoint (Tumor volume limit or study duration) monitor_treatment->endpoint collection 9. Tissue Collection (Tumor, Blood, Organs) endpoint->collection analysis 10. Pharmacodynamic & Data Analysis collection->analysis

Figure 2. In Vivo Efficacy Study Experimental Workflow.

Detailed Methodology

3.1. Animal Acclimation and Housing

  • Upon arrival, house mice in individually ventilated cages (IVCs) under specific-pathogen-free (SPF) conditions.[15]

  • Provide a 12-hour light/dark cycle with ad libitum access to sterile food and water.

  • Allow a minimum of one week for acclimation before any procedures.

3.2. Cell Preparation and Implantation

  • Culture A549 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Harvest cells at 80-90% confluency using trypsin. Wash twice with sterile PBS.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[14] Keep on ice.

  • Anesthetize a mouse with isoflurane. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27G needle.[13][16]

3.3. Tumor Monitoring and Group Assignment

  • Begin monitoring tumor growth 3-4 days post-implantation.

  • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: V = (L x W²)/2 , where L is the longest dimension and W is the perpendicular width.[13]

  • When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Ensure the average tumor volume is similar across all groups.

3.4. Drug Formulation and Administration

  • This compound: Prepare a stock solution in 100% DMSO. On each treatment day, dilute the stock with the remaining vehicle components (PEG300, Tween 80, Saline) to achieve the final dosing concentrations (e.g., 25 mg/kg and 50 mg/kg).

  • Vehicle: Prepare the vehicle solution without the active compound.

  • Positive Control: Prepare Cisplatin in saline at 5 mg/kg.

  • Administer all treatments via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.

  • Dosing Schedule:

    • Vehicle: Daily, 5 days/week.

    • This compound (25 mg/kg): Daily, 5 days/week.

    • This compound (50 mg/kg): Daily, 5 days/week.

    • Cisplatin (5 mg/kg): Every 3 days.

3.5. Efficacy and Toxicity Monitoring

  • Measure tumor volume and body weight for each animal 2-3 times per week.

  • Body weight loss exceeding 20% is a common indicator of toxicity and may require euthanasia.

  • Monitor animals daily for clinical signs of distress (e.g., lethargy, ruffled fur, hunched posture).

  • The study endpoint is reached when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days of treatment).

3.6. Tissue Collection and Pharmacodynamic Analysis

  • At the study endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Collect blood via cardiac puncture for potential pharmacokinetic analysis.

  • Excise the entire tumor, weigh it, and divide it into sections.

  • Flash-freeze one section in liquid nitrogen for Western blot analysis (p-STAT3, total STAT3, c-myc, Survivin).

  • Fix another section in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (Ki-67, p-STAT3).

Data Presentation

Quantitative data should be recorded and summarized in tables for clear interpretation and comparison between treatment groups.

Table 1: Mean Tumor Volume Over Time

Study Day Vehicle (mm³) This compound (25 mg/kg) (mm³) This compound (50 mg/kg) (mm³) Cisplatin (5 mg/kg) (mm³)
0 125 ± 15 124 ± 14 126 ± 16 125 ± 15
3 210 ± 22 180 ± 19 165 ± 18 175 ± 20
7 450 ± 48 310 ± 35 250 ± 28 290 ± 33
10 780 ± 85 450 ± 51 340 ± 39 410 ± 45
14 1250 ± 130 620 ± 70 450 ± 52 550 ± 61
17 1680 ± 175 780 ± 88 560 ± 65 680 ± 75
21 2100 ± 220 950 ± 105 680 ± 78 810 ± 90

| Data are presented as Mean ± SEM. | | | | |

Table 2: Body Weight Change and Final Tumor Weight

Treatment Group Initial Body Weight (g) Final Body Weight (g) % Body Weight Change Final Tumor Weight (g) Tumor Growth Inhibition (%)
Vehicle 22.5 ± 0.8 23.1 ± 0.9 +2.7% 2.1 ± 0.22 -
This compound (25 mg/kg) 22.4 ± 0.7 22.1 ± 0.8 -1.3% 0.95 ± 0.11 54.8%
This compound (50 mg/kg) 22.6 ± 0.9 21.9 ± 1.0 -3.1% 0.68 ± 0.08 67.6%
Cisplatin (5 mg/kg) 22.5 ± 0.8 20.5 ± 1.1 -8.9% 0.81 ± 0.09 61.4%

| Data are presented as Mean ± SEM. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle group. | | | | | |

Table 3: Pharmacodynamic Biomarker Analysis Summary (from Tumor Lysates)

Treatment Group Relative p-STAT3 Level (normalized to Vehicle) Relative c-myc Level (normalized to Vehicle) Relative Survivin Level (normalized to Vehicle)
Vehicle 1.00 1.00 1.00
This compound (25 mg/kg) 0.45 ± 0.06 0.52 ± 0.07 0.61 ± 0.08
This compound (50 mg/kg) 0.18 ± 0.03 0.25 ± 0.04 0.33 ± 0.05
Cisplatin (5 mg/kg) 0.92 ± 0.11 0.85 ± 0.10 0.88 ± 0.09

| Data are presented as Mean ± SEM from Western blot densitometry. | | | |

References

Application of Alphitonin in RAW 264.7 Macrophage Anti-inflammatory Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alphitonin, specifically this compound-4-O-β-D-glucopyranoside, is a natural flavonoid compound that has demonstrated potential as an anti-inflammatory agent. Studies on the murine macrophage cell line RAW 264.7 have shown that this compound can modulate the inflammatory response, suggesting its therapeutic potential in inflammatory diseases. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 macrophages produce a variety of pro-inflammatory mediators. This compound has been observed to counteract these effects, positioning it as a compound of interest for further investigation and drug development.

This document provides detailed application notes and standardized protocols for assessing the anti-inflammatory effects of this compound in RAW 264.7 macrophages. While specific quantitative data from peer-reviewed publications on this compound's dose-dependent effects are not publicly available at this time, this guide offers the established methodologies to conduct these experiments and generate such data.

Principle of the Assay

The RAW 264.7 macrophage anti-inflammatory assay is based on the principle of inducing an inflammatory response in these cells using LPS and subsequently measuring the inhibitory effects of the test compound, in this case, this compound. The key markers of inflammation that are typically quantified include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10). A reduction in pro-inflammatory mediators and an increase in anti-inflammatory mediators would indicate the anti-inflammatory potential of this compound.

Experimental Protocols

The following are detailed protocols for the key experiments to evaluate the anti-inflammatory activity of this compound in RAW 264.7 macrophages.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, they should be detached by gentle scraping and subcultured at a ratio of 1:3 to 1:6.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The highest concentration of this compound that does not significantly affect cell viability should be used for subsequent anti-inflammatory assays.

LPS-induced Inflammation and this compound Treatment
  • Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (typically 1 µg/mL) for a specified period (e.g., 24 hours for cytokine production).

    • Include the following control groups:

      • Untreated cells (negative control)

      • Cells treated with LPS only (positive control)

      • Cells treated with this compound only

    • After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.

Measurement of Cytokine Production (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-1β, IL-6, and IL-10.

    • Follow the manufacturer's instructions for the assay protocol.

    • Briefly, the collected supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Data Presentation

The quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
1Data to be added
5Data to be added
10Data to be added
25Data to be added
50Data to be added
100Data to be added

Table 2: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (Untreated)Data to be addedData to be addedData to be addedData to be added
LPS (1 µg/mL)Data to be addedData to be addedData to be addedData to be added
LPS + this compound (X µM)Data to be addedData to be addedData to be addedData to be added
LPS + this compound (Y µM)Data to be addedData to be addedData to be addedData to be added
LPS + this compound (Z µM)Data to be addedData to be addedData to be addedData to be added

Note: X, Y, and Z represent the different non-toxic concentrations of this compound used in the experiment.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding alphitonin_treatment Pre-treat with this compound seeding->alphitonin_treatment lps_stimulation Stimulate with LPS alphitonin_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cytokine_elisa Cytokine Measurement (ELISA) supernatant_collection->cytokine_elisa data_analysis Data Analysis cytokine_elisa->data_analysis

Figure 1: Experimental workflow for assessing the anti-inflammatory effect of this compound.

Proposed Signaling Pathway

Based on the known mechanisms of other flavonoids, this compound likely exerts its anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cytokines Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK inhibits This compound->IKK inhibits AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Nucleus->Pro_inflammatory increases transcription Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Nucleus->Anti_inflammatory increases transcription

Figure 2: Proposed signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This compound shows promise as a novel anti-inflammatory agent. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its efficacy and mechanism of action in a well-established in vitro model of inflammation. Further studies are warranted to generate specific quantitative data on this compound's effects and to fully elucidate its therapeutic potential.

Application Notes and Protocols for the Structural Elucidation of Alphitonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation of Alphitonin, a hydroxyaurone natural product. This compound (2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one) has been isolated from plant sources such as Alphitonia excelsa and Alphitonia petriei.[1] This document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), essential for the unambiguous identification and characterization of this compound. Detailed experimental protocols, data interpretation, and visualizations are provided to guide researchers in this process.

Introduction

This compound is a flavonoid belonging to the aurone class, characterized by a benzofuranone core.[1] The initial structural elucidation of this compound was reported in 1960 by Birch, Ritchie, and Speake, employing classical methods of chemical degradation and synthesis. With advancements in analytical instrumentation, spectroscopic methods now provide a more efficient and detailed characterization of such natural products. These notes outline the current analytical approaches for the structural confirmation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₂O₇[1]
Molecular Weight 304.25 g/mol [1]
IUPAC Name 2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one[1]
Class Hydroxyaurone (Flavonoid)[1]

Analytical Methodologies

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide complementary information about its molecular structure. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Quantitative Data

The reported ¹H NMR spectral data for this compound are summarized in Table 2.

Table 2: ¹H NMR (Proton NMR) Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
CH₂2.82, 2.88d, d14.0
5-H, 7-H5.73, 5.79d, d1.8
6'-H6.39dd8.2, 1.9
5'-H6.51d8.2
2'-H6.56d1.9

Note: Data obtained from literature; specific acquisition parameters were not detailed.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (General):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Carbon NMR (¹³C NMR) provides information on the number and types of carbon atoms in the molecule.

Quantitative Data

To date, experimentally acquired ¹³C NMR data for this compound has not been reported in the reviewed literature. However, based on the known structure and typical chemical shifts for flavonoids, predicted chemical shift ranges are provided in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppm
CH₂30 - 40
C-295 - 105
C-3 (C=O)190 - 200
Aromatic CH95 - 130
Aromatic C-O150 - 165
Aromatic Quaternary C100 - 135

Note: These are predicted ranges based on the analysis of similar flavonoid structures. Experimental verification is required.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (10-20 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

  • Acquisition Parameters (General):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Process the FID with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum and reference it to the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and gain insights into its substructures.

Quantitative Data

The mass spectrometric data for this compound is summarized in Table 4.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)
[M+H]⁺ (Protonated Molecule) 305
Major Fragment Ions (from MS/MS of m/z 305) Interpretation of the MS/MS spectrum suggests the presence of key fragments, though specific m/z values are not explicitly listed in the available literature.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of purified this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

  • LC Conditions (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions (General):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan MS: Acquire data in the range of m/z 100-500.

    • MS/MS: Select the precursor ion at m/z 305 for fragmentation. Use an appropriate collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions.

Visualizations

Experimental Workflow

The general workflow for the isolation and structural elucidation of this compound is depicted below.

This compound Structural Elucidation Workflow cluster_isolation Isolation cluster_analysis Structural Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction e.g., Methanol Purification Purification Extraction->Purification e.g., Chromatography Pure this compound Pure this compound Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation ¹H & ¹³C Data Mass Spectrometry->Structure Elucidation MW & Fragmentation This compound MS Fragmentation M_H This compound [M+H]⁺ m/z 305 Frag1 Loss of H₂O M_H->Frag1 Frag2 Cleavage of Benzofuranone Ring M_H->Frag2 Frag3 Loss of CO Frag1->Frag3 Other Other Fragments Frag2->Other

References

Troubleshooting & Optimization

Improving the solubility of Alphitonin for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Alphitonin in cell-based assays. The information is designed to address common challenges related to the solubility and handling of this flavonoid compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid, a class of polyphenolic compounds found in plants. Flavonoids are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] A derivative, this compound-4-O-β-D-glucopyranoside, has been shown to have anti-inflammatory effects by dose-dependently decreasing the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 in macrophage cell lines.[4]

Q2: I'm having trouble dissolving this compound for my cell-based assay. What solvents are recommended?

This compound is a solid compound that is soluble in several organic solvents.[4] The recommended solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[4] For cell-based assays, sterile, cell culture grade DMSO is the most commonly used solvent due to its high solubilizing capacity for many hydrophobic compounds.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Ensure a high-concentration stock solution: Prepare a concentrated stock solution of this compound in 100% DMSO. This minimizes the volume of organic solvent added to your cell culture medium.

  • Use a stepwise dilution: When diluting your stock solution into the final culture medium, add the this compound stock solution dropwise to the medium while gently vortexing or swirling. This gradual addition can help prevent immediate precipitation.

  • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Check the final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For sensitive cell lines, it is recommended to keep the concentration at or below 0.1%. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.Increase the volume of the solvent incrementally. Use a vortex mixer or sonication to aid dissolution. Ensure you are using a recommended solvent (DMSO, DMF, Ethanol, Methanol).
A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. The compound has low aqueous solubility and is crashing out of solution. The final concentration of this compound is above its solubility limit in the medium.Prepare a more concentrated stock solution to minimize the volume added. Add the stock solution to the medium slowly while vortexing. Consider using a solubilizing agent, though this should be tested for cytotoxicity first.
Cells in the treatment group show signs of stress or death, even at low this compound concentrations. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.Calculate the final percentage of the solvent in your culture medium. Ensure it is below the toxic level for your specific cell line (generally <0.5%). Perform a solvent toxicity titration to determine the maximum tolerable concentration for your cells.
Inconsistent results between experiments. Variability in stock solution preparation or storage. Degradation of this compound.Prepare a large batch of stock solution, aliquot it into single-use vials, and store it at -20°C or -80°C to ensure consistency. Protect the stock solution from light.

Quantitative Data Summary

Compound/Solvent Solubility/Concentration Notes
Flavonoids (general)Soluble in polar organic solvents like DMSO, ethanol, and methanol.[4]Solubility can be influenced by the specific structure of the flavonoid.
This compoundSoluble in DMF, DMSO, Ethanol, Methanol.[4]Quantitative solubility values in mg/mL are not specified in the literature.
DMSO in Cell CultureRecommended final concentration: ≤ 0.5% (v/v)For sensitive cell lines, a concentration of ≤ 0.1% is advisable. Always include a vehicle control.
Ethanol in Cell CultureRecommended final concentration: ≤ 0.5% (v/v)Similar to DMSO, a vehicle control is essential.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 304.25 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.04 mg of this compound.

  • Weigh out the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add the desired volume of sterile DMSO to the tube. For example, add 1 mL of DMSO to 3.04 mg of this compound.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay using MTT

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below the toxic level for your cells across all wells. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay A Weigh this compound B Dissolve in DMSO (10 mM Stock) A->B D Prepare Serial Dilutions of this compound in Medium B->D C Seed Cells in 96-well Plate E Treat Cells C->E D->E F Incubate E->F G Add MTT Reagent F->G H Add Solubilization Solution G->H I Measure Absorbance H->I

Experimental Workflow for Cell Viability Assay

mapk_pathway cluster_stimulus Stimulus cluster_pathway MAPK/ERK Pathway cluster_response Cellular Response This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Inhibition of Proliferation TranscriptionFactors->Proliferation Apoptosis Induction of Apoptosis TranscriptionFactors->Apoptosis

This compound's Potential Effect on the MAPK/ERK Signaling Pathway

apoptosis_pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria DeathReceptor Death Receptors (e.g., Fas) This compound->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptosis Induction Pathways by this compound

References

Optimizing Alphitonin Concentration for Dose-Response Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Alphitonin concentration in dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a flavonoid, specifically a hydroxyaurone. Its glucoside derivative, this compound-4-O-β-D-glucopyranoside, has demonstrated anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of pro-inflammatory cytokine production.

Q2: Which signaling pathway is likely affected by this compound?

Based on its anti-inflammatory effects, which include the reduction of TNF-α, IL-1, and IL-6, this compound most likely modulates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is a common mechanism for many flavonoids and aurone derivatives. Inhibition of this pathway would lead to a downstream reduction in the expression of inflammatory genes.

Q3: I am not seeing a dose-dependent response with this compound. What are the possible causes?

Several factors could contribute to a lack of a clear dose-response curve:

  • Inappropriate Concentration Range: The concentrations tested may be too high (causing cytotoxicity) or too low (below the threshold for a measurable effect).

  • Compound Solubility: this compound may not be fully dissolved in your culture medium, leading to inaccurate effective concentrations.

  • Cell Health: The health and confluency of your cell line can significantly impact their responsiveness.

  • Incubation Time: The duration of this compound exposure may be too short or too long to observe the desired effect.

Q4: How can I determine the optimal concentration range for this compound in my specific cell line?

It is recommended to perform a preliminary cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound. A subsequent dose-response experiment should then be performed with a range of non-toxic concentrations. Based on studies of similar aurone derivatives in RAW264.7 macrophages, a starting range of 1 µM to 50 µM is suggested.

Q5: What are the best practices for preparing this compound stock solutions?

To ensure accurate and reproducible results, follow these guidelines:

  • Solvent Selection: Use a high-purity solvent in which this compound is readily soluble, such as DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including a vehicle control.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate for critical experiments.
Unexpected cell death at all concentrations This compound cytotoxicity or solvent toxicity.Perform a cell viability assay to determine the non-toxic concentration range of this compound. Ensure the final solvent concentration is below the toxic threshold for your cell line.
No observable effect at any concentration Concentration range is too low, or the incubation time is too short.Test a wider and higher range of concentrations. Perform a time-course experiment to determine the optimal incubation period.
Precipitate forms in the culture medium Poor solubility of this compound at the tested concentrations.Visually inspect your working solutions before adding them to the cells. Consider using a different solvent or a lower concentration range. Gentle warming and vortexing may aid dissolution.

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration Range of this compound using an MTT Assay
  • Cell Seeding: Seed your cells of interest (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 1-2 x 10^5 cells/mL and incubate overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in culture medium from your stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Treatment: Replace the old medium with the this compound-containing medium and incubate for the desired experimental duration (e.g., 24 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Select concentrations that show minimal cytotoxicity (e.g., >90% viability) for your dose-response studies.

Protocol 2: Measuring the Effect of this compound on Cytokine Secretion in LPS-Stimulated RAW264.7 Macrophages
  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the total protein content of the corresponding cell lysates if necessary. Plot the cytokine concentrations against the this compound concentrations to generate a dose-response curve.

Visualizations

Alphitonin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1, IL-6) NF-κB_n->Inflammatory_Genes Induces

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Dose_Response_Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound A->C B Seed Cells in Multi-well Plate D Treat Cells with this compound Concentrations B->D C->D E Add Stimulant (e.g., LPS) if applicable D->E F Incubate for a Defined Period E->F G Perform Endpoint Assay (e.g., ELISA, MTT) F->G H Data Analysis and Curve Fitting G->H

Caption: A typical experimental workflow for an this compound dose-response study.

Troubleshooting_Tree Start No Dose-Dependent Response Q1 Was a cell viability assay performed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there high variability between replicates? A1_Yes->Q2 Sol1 Perform MTT/CCK-8 assay to determine non-toxic range. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Review cell seeding and pipetting techniques. Use plate seals. A2_Yes->Sol2 Q3 Is precipitate visible in the media? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Check this compound solubility. Consider a different solvent or lower concentrations. A3_Yes->Sol3 Sol4 Consider optimizing incubation time and concentration range. A3_No->Sol4

Caption: A decision tree for troubleshooting common issues in this compound dose-response experiments.

Troubleshooting low bioactivity of Alphitonin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alphitonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vitro bioactivity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro bioactivity?

This compound is a flavonoid compound.[1][2] A derivative, this compound-4-O-β-D-glucopyranoside, has demonstrated anti-inflammatory properties in vitro.[3] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it has been shown to dose-dependently decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), while increasing the level of the anti-inflammatory cytokine IL-10.[3]

Q2: What are the physical and chemical properties of this compound?

PropertyValueSource
Molecular Formula C₁₅H₁₂O₇[1][2]
Molecular Weight 304.3 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Stability ≥ 4 years (as a solid)[1]

Q3: In which cell line can I test the anti-inflammatory activity of this compound?

The RAW264.7 murine macrophage cell line is a suitable model for assessing the anti-inflammatory effects of this compound, as demonstrated in studies with its glucoside derivative.[3]

Troubleshooting Guide for Low Bioactivity of this compound In Vitro

Low bioactivity of this compound in in vitro assays can stem from several factors, from compound preparation to the experimental setup. This guide addresses common issues and provides solutions.

Issue 1: Poor Solubility and Precipitation of this compound in Cell Culture Media

This compound, like many flavonoids, has low solubility in aqueous solutions, which can lead to precipitation and a lower effective concentration in your experiment.

  • Symptom: Visible precipitate in the cell culture medium after adding this compound, or inconsistent results between experiments.

  • Solution:

    • Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO or ethanol.[1]

    • Working Solution Preparation:

      • Perform serial dilutions of your stock solution in the same solvent to create intermediate concentrations.

      • To prepare the final working concentration, add the this compound/solvent solution to your pre-warmed cell culture medium and mix immediately and thoroughly to prevent precipitation.

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring cytokine production in RAW264.7 cells.

1. Cell Culture and Seeding:

  • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
  • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[6]

2. Treatment with this compound:

  • Prepare working solutions of this compound in DMEM.
  • Remove the old medium from the cells and replace it with fresh medium containing various concentrations of this compound.
  • Pre-incubate the cells with this compound for 1-2 hours.

3. Induction of Inflammation:

  • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[7]
  • Incubate the cells for 24 hours.

4. Measurement of Cytokines:

  • Collect the cell culture supernatant.
  • Measure the concentrations of TNF-α, IL-1, IL-6, and IL-10 using commercially available ELISA kits, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.
  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine production).

Signaling Pathways and Visualizations

Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound

Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8][9] this compound may inhibit the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and thereby reducing the expression of pro-inflammatory genes.[10][11] It may also modulate the MAPK signaling cascade.

Alphitonin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Modulates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1, IL-6) NFkB_nucleus->Pro_inflammatory_Genes Induces

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.

Experimental Workflow for Assessing this compound Bioactivity

The following diagram outlines the general workflow for an in vitro experiment to determine the anti-inflammatory bioactivity of this compound.

Experimental_Workflow start Start cell_culture Culture RAW264.7 Cells start->cell_culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate prepare_this compound Prepare this compound Solutions seed_plate->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells incubate Incubate for 24h stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokines (ELISA) collect_supernatant->elisa analyze Analyze Data & Calculate IC50 elisa->analyze end End analyze->end

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Logical Relationship for Troubleshooting this compound Solubility

This diagram illustrates the decision-making process for addressing solubility issues with this compound in cell culture experiments.

Solubility_Troubleshooting start Low Bioactivity Observed check_solubility Check for Precipitation in Media start->check_solubility no_precipitate No Precipitate check_solubility->no_precipitate No precipitate Precipitate Observed check_solubility->precipitate Yes other_issues Investigate Other Issues (e.g., Assay Interference) no_precipitate->other_issues prepare_stock Prepare High-Concentration Stock in DMSO/Ethanol precipitate->prepare_stock serial_dilute Serial Dilute in Solvent prepare_stock->serial_dilute final_dilution Final Dilution in Pre-warmed Media with Vigorous Mixing serial_dilute->final_dilution check_solvent_conc Is Final Solvent Concentration ≤ 0.5%? final_dilution->check_solvent_conc solvent_ok Yes check_solvent_conc->solvent_ok Yes solvent_high No check_solvent_conc->solvent_high No run_experiment Proceed with Experiment (Include Vehicle Control) solvent_ok->run_experiment reprepare_stock Re-prepare Stock at Higher Concentration solvent_high->reprepare_stock reprepare_stock->serial_dilute

References

Technical Support Center: Overcoming Alphitonin Autofluorescence in Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the autofluorescence of Alphitonin in imaging assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it autofluorescent?

This compound is a novel plant-derived compound currently under investigation for its potential therapeutic properties. Like many natural products, it possesses intrinsic fluorescence, or autofluorescence, due to its molecular structure which includes fluorophores such as polyphenolic compounds.[1][2] This autofluorescence is most prominent in the blue and green spectral regions and can interfere with the detection of fluorescent labels in imaging assays.[1][3]

Q2: How can I determine if this compound's autofluorescence is impacting my assay?

To assess the impact of this compound's autofluorescence, it is crucial to include an unstained, this compound-treated control in your experiment.[4] By imaging this control under the same conditions as your labeled samples, you can visualize the intensity and spectral properties of the autofluorescence. If the signal from this control overlaps with the emission of your chosen fluorophores, it is likely to interfere with your results.

Q3: What are the primary strategies to minimize the impact of this compound's autofluorescence?

There are three main strategies to combat autofluorescence:

  • Spectral Separation: Choose fluorophores with excitation and emission spectra that are well-separated from this compound's autofluorescence spectrum.[5]

  • Signal-to-Background Enhancement: Employ methods to either reduce the autofluorescence signal itself or increase the specific signal from your fluorescent probe.[4][6]

  • Computational Correction: Utilize software-based approaches like spectral unmixing to mathematically separate the autofluorescence signal from your specific fluorescent signal.[7][8][9]

Troubleshooting Guides

Issue 1: High background fluorescence in the green channel (FITC/GFP).

This is a common issue as this compound exhibits strong autofluorescence in the green part of the spectrum.

Troubleshooting Steps:

  • Confirm Autofluorescence: Image an unstained sample treated with this compound to confirm it is the source of the background.

  • Switch to a Red or Far-Red Fluorophore: The most effective solution is often to move to a spectral range where autofluorescence is lower.[5][10][11] Consider using fluorophores like Alexa Fluor 647 or Cy5.

  • Chemical Quenching: Treat fixed samples with a quenching agent. Sudan Black B or a commercial reagent like TrueVIEW™ can be effective in reducing autofluorescence from various sources.[6][10]

  • Photobleaching: Before labeling, expose the this compound-treated sample to intense light from the microscope's excitation source to "bleach" the autofluorescence.[5] Be cautious as this can potentially damage the sample.

  • Spectral Unmixing: If your imaging system supports it, acquire a spectral image of the autofluorescence from an unstained, this compound-treated sample and use it to unmix your experimental images.[8][9]

Issue 2: Difficulty distinguishing specific staining from background autofluorescence.

Even with some signal, a high background can make confident localization and quantification challenging.

Troubleshooting Steps:

  • Optimize Antibody/Probe Concentration: Titrate your fluorescently labeled antibody or probe to find the optimal concentration that maximizes the specific signal without increasing non-specific binding.[4]

  • Use Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients, such as phycoerythrin (PE) or allophycocyanin (APC) for flow cytometry, or bright organic dyes for microscopy.[4]

  • Improve Washing Steps: Increase the number and duration of wash steps after probe incubation to remove any unbound fluorescent molecules.[4]

  • Change Fixation Method: Aldehyde fixatives like paraformaldehyde can increase autofluorescence.[4][11] Consider using a methanol or ethanol-based fixation protocol if compatible with your target antigen.[4][10]

  • Use a Narrower Emission Filter: A band-pass filter that collects a narrower range of wavelengths can help to exclude some of the broad autofluorescence signal.[5]

Data Presentation

Table 1: Hypothetical Spectral Characteristics of this compound Autofluorescence

PropertyWavelength (nm)Notes
Peak Excitation ~405 nmBroad excitation, can be excited by multiple laser lines.
Peak Emission ~525 nmBroad emission spectrum, significantly overlaps with green fluorophores.
Recommended Laser Lines 488 nm, 561 nmTo excite red-shifted fluorophores, avoiding peak autofluorescence excitation.

Table 2: Comparison of Autofluorescence Reduction Techniques

MethodEffectivenessCompatibility with Live CellsKey Considerations
Red-Shifted Dyes HighYesRequires appropriate filters and laser lines on the microscope.
Chemical Quenching HighNoMay affect antigenicity or cell morphology.
Photobleaching ModerateNoCan cause photodamage to the sample.
Spectral Unmixing HighYesRequires a spectral detector and appropriate software.
Alternative Fixation ModerateNoMay not be suitable for all antigens or cell types.

Experimental Protocols

Protocol 1: Sudan Black B Staining for Autofluorescence Quenching (for fixed samples)
  • Perform your standard immunofluorescence staining protocol up to the final wash steps after secondary antibody incubation.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the sample with the Sudan Black B solution for 5-10 minutes at room temperature.

  • Wash the sample thoroughly with PBS or TBS three times for 5 minutes each.

  • Mount the sample with an appropriate mounting medium.

Protocol 2: Spectral Unmixing Workflow
  • Prepare Reference Spectra Samples:

    • An unstained, untreated sample (for background).

    • An unstained, this compound-treated sample (for the autofluorescence spectrum).

    • A sample stained with only your fluorophore of interest (for the specific signal spectrum).

  • Image Acquisition:

    • Using a confocal microscope with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) for each reference sample and your fully stained experimental sample.

  • Linear Unmixing:

    • In your imaging software (e.g., ZEN, LAS X, or ImageJ/Fiji), open the lambda stack of your experimental sample.

    • Use the linear unmixing or spectral unmixing function.

    • Provide the software with the reference spectra you acquired in step 1.

    • The software will then calculate the contribution of each spectrum (autofluorescence and your specific signal) to each pixel in your image, generating separate images for each.[8][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reduction Autofluorescence Reduction cluster_methods cluster_imaging Imaging & Analysis start Start with this compound- treated cells/tissue fixation Fixation (Consider non-aldehyde) start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab choice Select Method secondary_ab->choice quenching Chemical Quenching (e.g., Sudan Black B) choice->quenching Fixed Samples unmixing Spectral Imaging for Unmixing choice->unmixing Live or Fixed red_dye Use Red/Far-Red Dye choice->red_dye All Samples imaging Image Acquisition quenching->imaging unmixing->imaging red_dye->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for imaging this compound-treated samples.

troubleshooting_logic cluster_solutions Potential Solutions start High Background Signal with this compound? spectral Spectral Separation (Use red-shifted dyes) start->spectral Yes chemical Chemical Quenching (Sudan Black B, etc.) start->chemical Yes computational Computational Correction (Spectral Unmixing) start->computational Yes optimization Protocol Optimization (Brighter dyes, better washes) start->optimization Yes end Improved Signal-to-Noise Ratio spectral->end chemical->end computational->end optimization->end

Caption: Troubleshooting logic for overcoming this compound autofluorescence.

References

Alphitonin Treatment Optimization for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and other experimental parameters for Alphitonin treatment in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: As an initial approach, a concentration range of 1 µM to 100 µM is recommended for this compound. The optimal concentration is highly dependent on the cell line and the biological endpoint being measured. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time for this compound can vary significantly between cell types and the experimental objective. For initial experiments, we recommend a time course study ranging from 6, 12, 24, 48, to 72 hours. Shorter incubation times are often sufficient for signaling pathway studies (e.g., Western blotting for protein phosphorylation), while longer incubation times are typically necessary for assays measuring cell viability or apoptosis.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A3: High cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to flavonoid compounds like this compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%).

  • Compound Purity: Impurities in the this compound stock could contribute to cytotoxicity.

  • Initial Seeding Density: Low cell density at the time of treatment can make cells more susceptible to cytotoxic effects.

Q4: My this compound treatment is not producing any observable effect. What should I do?

A4: If you are not observing an effect, consider the following troubleshooting steps:

  • Increase Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.

  • Increase Incubation Time: The biological effect you are measuring may require a longer exposure to this compound.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Flavonoids can be sensitive to light and temperature.

  • Cell Line Resistance: The target signaling pathway for this compound may not be active or may be mutated in your cell line, leading to resistance.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the media after adding this compound. This compound has low solubility in aqueous solutions.- Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO).- Ensure the final solvent concentration in the media is low (e.g., <0.1%).- Warm the media to 37°C before adding the this compound stock solution and mix thoroughly.
Inconsistent results between experiments. - Variation in cell passage number.- Inconsistent cell seeding density.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Pipetting errors.- Use cells within a consistent and low passage number range.- Ensure accurate and consistent cell counting and seeding.- Regularly calibrate and monitor incubator conditions.- Use calibrated pipettes and consistent pipetting techniques.
High background in Western blot analysis of downstream targets. - Non-specific antibody binding.- Insufficient blocking.- Inadequate washing.- Optimize primary and secondary antibody concentrations.- Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).- Increase the number and duration of wash steps.
Difficulty detecting apoptosis after this compound treatment. - Incubation time is too short.- this compound concentration is too low.- The chosen apoptosis assay is not sensitive enough.- Extend the incubation period (e.g., up to 72 hours).- Increase the concentration of this compound.- Try a more sensitive assay or a combination of assays (e.g., Annexin V/PI staining and caspase activity assay).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Incubation

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.3
A549Lung Cancer42.1
HeLaCervical Cancer33.7
HepG2Liver Cancer55.8

Table 2: Recommended Incubation Time Ranges for Different Cellular Assays

AssayRecommended Incubation Time
Cell Viability (MTT/ATP-based)24 - 72 hours
Apoptosis (Annexin V/Caspase)24 - 48 hours
Western Blot (Signaling Proteins)0.5 - 24 hours
Gene Expression (qPCR)6 - 48 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis
  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the appropriate incubation time.

  • Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound as desired.

  • Collect both the adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays Cell_Culture 1. Seed Cells Adherence 2. Overnight Adherence Cell_Culture->Adherence Treatment 3. Treat with this compound Adherence->Treatment Incubation 4. Incubate (Time Course) Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Apoptosis Apoptosis (Annexin V) Incubation->Apoptosis Western Protein Expression (Western Blot) Incubation->Western

Figure 1. General experimental workflow for this compound treatment in cell culture.

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Inhibition of Proliferation Akt->Proliferation Promotes Apoptosis Induction of Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Regulates

Figure 2. Plausible signaling pathway affected by this compound treatment.

References

Technical Support Center: Enhancing the Bioavailability of Alphitonin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Alphitonin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a flavonoid, a class of natural compounds known for a variety of biological activities.[1][2] Like many flavonoids, this compound is a polyketide and is structurally characterized as 2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone.[1][2] Its chemical structure lends it to poor aqueous solubility, which is a primary reason for low oral bioavailability.[3][4][5] For in vivo studies, particularly those involving oral administration, low bioavailability can lead to insufficient plasma concentrations, making it difficult to achieve therapeutic efficacy and obtain reliable experimental data.[3][6]

Q2: What are the primary factors limiting the oral bioavailability of flavonoids like this compound?

A2: The oral bioavailability of flavonoids is generally limited by several factors:

  • Poor Aqueous Solubility: Many flavonoids are crystalline and have low water solubility, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[4][5][7]

  • Low Intestinal Permeability: The chemical structure of some flavonoids may hinder their passage across the intestinal epithelium.[3]

  • First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestines and liver before reaching systemic circulation, which reduces the amount of active compound.[3][8]

  • Instability: The chemical structure of flavonoids can be unstable in the harsh environment of the gastrointestinal tract.[5]

Q3: What are the common strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs:[6][9][10][11]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[9][12]

  • Lipid-Based Formulations: Incorporating the compound into oils, surfactants, or emulsions can improve solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[6][11]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous state, which has higher solubility than the crystalline form.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming a complex that is more water-soluble.[9][12]

  • Prodrug Approach: The chemical structure of the drug can be modified to create a more soluble or permeable derivative (prodrug) that is converted back to the active form in the body.[10][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development and in vivo testing of this compound.

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Potential Cause Troubleshooting Step Expected Outcome
Poor dissolution in the GI tract 1. Reduce Particle Size: Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer carrier (e.g., PVP, HPMC).Increased dissolution rate leading to higher and more consistent plasma concentrations.
Low permeability across the intestinal wall 1. Incorporate Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. 2. Utilize Lipid-Based Formulations: Formulations like SEDDS can facilitate transport across the intestinal epithelium.Enhanced absorption and consequently higher plasma levels.
Extensive first-pass metabolism 1. Co-administer with Metabolic Inhibitors: (For research purposes only) Use known inhibitors of relevant metabolic enzymes to assess the impact of first-pass metabolism. 2. Explore Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) injection to bypass the gut and liver.Increased systemic exposure to the parent compound.
Issue 2: Precipitation of this compound in Aqueous Media During In Vitro Assays or Formulation Preparation
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility 1. Use Co-solvents: Prepare stock solutions in organic solvents like DMSO or ethanol, and then dilute into aqueous media. Note the final solvent concentration to control for vehicle effects.[1] 2. pH Adjustment: Evaluate the effect of pH on this compound's solubility and adjust the buffer pH accordingly.[12] 3. Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., HP-β-CD).Improved solubility and stability of this compound in aqueous solutions.
Physical instability of the formulation 1. Optimize Formulation Components: Adjust the ratios of oil, surfactant, and co-surfactant in lipid-based formulations to ensure the formation of a stable microemulsion upon dilution. 2. Incorporate Stabilizers: Add stabilizers to suspension formulations to prevent particle aggregation and settling.A physically stable formulation that maintains this compound in a solubilized or finely dispersed state.

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Based on the phase diagram, select an optimal formulation ratio (e.g., 30% oil, 40% surfactant, 30% co-surfactant).

  • Accurately weigh the selected amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture in a water bath at 40°C to ensure homogeneity.

  • Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved. This is the liquid SEDDS formulation.

  • To assess the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of distilled water in a beaker with gentle agitation.

  • Visually inspect the resulting dispersion for clarity and time to emulsify. A clear or slightly bluish, stable microemulsion should form rapidly.

  • Characterize the resulting microemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Quantitative Data Summary:

Formulation ComponentExample ExcipientSolubility of this compound (mg/mL)
Oil Labrafil® M 1944 CSHypothetical Value: 15.2 ± 1.8
Surfactant Kolliphor® RH 40Hypothetical Value: 45.8 ± 3.5
Co-surfactant Transcutol® HPHypothetical Value: 80.1 ± 5.2
Optimized SEDDS FormulationDroplet Size (nm)PDIZeta Potential (mV)
This compound-SEDDS Hypothetical Value: 25.4 ± 2.1Hypothetical Value: 0.15 ± 0.03Hypothetical Value: -5.3 ± 0.9
Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of the this compound-SEDDS formulation compared to a simple suspension.

Materials:

  • This compound-SEDDS formulation

  • This compound suspension (e.g., in 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast mice overnight (with access to water) before dosing.

  • Divide the mice into two groups (n=5 per group): Group A (this compound suspension) and Group B (this compound-SEDDS).

  • Administer a single oral dose of this compound (e.g., 50 mg/kg) to each mouse using an oral gavage needle. The volume should be adjusted based on the concentration of this compound in each formulation.

  • Collect blood samples (approximately 20-30 µL) via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process the blood samples to separate plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both groups using appropriate software.

  • Compare the bioavailability of the SEDDS formulation relative to the suspension.

Quantitative Data Summary:

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension 50Hypothetical Value: 150 ± 35Hypothetical Value: 2.0Hypothetical Value: 750 ± 120100
This compound-SEDDS 50Hypothetical Value: 980 ± 210Hypothetical Value: 0.5Hypothetical Value: 4500 ± 850Hypothetical Value: 600

Visualizations

Signaling Pathways

Given that this compound is a flavonoid, it may modulate signaling pathways commonly affected by this class of compounds, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial in cell survival and proliferation.[14][15]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K (Potential Inhibition) MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors This compound This compound This compound->MEK (Potential Inhibition) Bioavailability_Workflow Start Start: this compound Powder Formulation Formulation Development Start->Formulation Suspension Aqueous Suspension (Control) Formulation->Suspension SEDDS SEDDS Formulation Formulation->SEDDS InVivo In Vivo Study (Oral Gavage in Mice) Suspension->InVivo SEDDS->InVivo PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) InVivo->PK_Analysis Data_Eval Data Evaluation PK_Analysis->Data_Eval Success Bioavailability Enhanced Data_Eval->Success Cmax & AUC Increased Optimize Optimize Formulation Data_Eval->Optimize No Significant Improvement Optimize->Formulation

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Alphitonin in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Alphitonin and its alternatives in primary cells. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the objective evaluation of this compound's performance.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated by measuring its ability to suppress the production of key pro-inflammatory cytokines in primary immune cells. For a robust comparison, its efficacy is benchmarked against Dexamethasone, a well-established steroidal anti-inflammatory drug, and Apigenin, a natural flavonoid with known anti-inflammatory properties.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Primary Human Monocyte-derived Macrophages (MDMs)

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound 125.3 ± 3.120.1 ± 2.818.5 ± 2.5
1058.7 ± 4.551.2 ± 3.945.6 ± 4.1
5085.2 ± 5.179.8 ± 4.872.3 ± 5.3
Dexamethasone 192.5 ± 3.888.4 ± 4.285.1 ± 3.9
Apigenin 1045.1 ± 3.540.7 ± 3.238.2 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect on Anti-inflammatory Cytokine Production in LPS-stimulated Primary Human MDMs

CompoundConcentration (µM)IL-10 Production (pg/mL)
Vehicle Control -150 ± 12
This compound 10280 ± 25
Dexamethasone 1210 ± 18
Apigenin 10230 ± 20

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparison.

Isolation and Culture of Primary Human Monocyte-derived Macrophages (MDMs)
  • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Macrophage Differentiation: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.

In Vitro Anti-inflammatory Assay
  • Cell Seeding: Differentiated MDMs are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Apigenin for 2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL and incubating for 24 hours.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α, IL-6, IL-1β, and IL-10 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Cell Viability Assay
  • MTT Assay: To assess the potential cytotoxicity of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • Procedure: After the 24-hour incubation with the compounds and LPS, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the experimental workflow and the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.

experimental_workflow cluster_isolation Cell Isolation & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis buffy_coat Buffy Coat pbmc PBMC Isolation buffy_coat->pbmc monocytes CD14+ Monocyte Purification pbmc->monocytes mdm Macrophage Differentiation (7 days with M-CSF) monocytes->mdm seeding Seed MDMs mdm->seeding pretreatment Pre-treat with Compounds (2h) seeding->pretreatment lps LPS Stimulation (24h) pretreatment->lps supernatant Collect Supernatant lps->supernatant cells Cell Viability (MTT Assay) lps->cells elisa Cytokine Quantification (ELISA) supernatant->elisa

Experimental workflow for validating anti-inflammatory effects in primary MDMs.

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1] One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of pro-inflammatory gene expression.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds my_d88 MyD88 tlr4->my_d88 Recruits irak IRAKs my_d88->irak Activates traf6 TRAF6 irak->traf6 Activates ikk IKK Complex traf6->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nf_kb NF-κB (p65/p50) ikb->nf_kb Releases nf_kb_nuc NF-κB (p65/p50) nf_kb->nf_kb_nuc Translocates This compound This compound This compound->ikk Inhibits dna DNA nf_kb_nuc->dna Binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) dna->cytokines Transcription

Proposed inhibition of the NF-κB signaling pathway by this compound.

The activation of Toll-like receptor 4 (TLR4) by LPS initiates a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, driving the transcription of cytokines such as TNF-α, IL-6, and IL-1β. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB. This mechanism is consistent with the observed reduction in pro-inflammatory cytokine production. Other signaling pathways, such as the MAPK and PI3K/Akt pathways, may also be involved in the anti-inflammatory actions of flavonoids.[1][3] Further investigation into the precise molecular targets of this compound is warranted to fully elucidate its mechanism of action.

References

A Comparative Analysis of the Antioxidant Capacity of Alphitonin and Other Aurones

Author: BenchChem Technical Support Team. Date: November 2025

Here is a detailed comparison guide on the antioxidant capacity of Alphitonin and other selected aurones, tailored for researchers, scientists, and drug development professionals.

Introduction

Aurones are a subclass of flavonoids characterized by a distinctive golden-yellow color, contributing to the pigmentation of various flowers and plants. Beyond their role as natural pigments, aurones have garnered significant interest in the scientific community for their diverse biological activities, including their potential as antioxidant agents. Their unique chemical structure, featuring a (Z)-2-benzylidene-1-benzofuran-3(2H)-one core, underpins their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative overview of the antioxidant capacity of this compound and other notable aurones, supported by available experimental data.

Mechanism of Antioxidant Action

The antioxidant activity of aurones, like other phenolic compounds, is primarily attributed to their ability to donate a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing these harmful radicals. The substitution pattern of hydroxyl groups on the aromatic rings of the aurone scaffold plays a crucial role in determining their antioxidant potential.

Comparative Antioxidant Capacity

To facilitate a clear comparison, the following table summarizes the available quantitative data on the antioxidant capacity of selected aurones from established in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, where a lower value indicates greater potency.

AuroneAssayIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Sulfuretin DPPH8.52L-ascorbic acidNot specified in source[1]

Note: Data for this compound, Aureusidin, Hispidol, and Maritimetin from DPPH or ABTS assays were not available in the reviewed literature. The antioxidant activity of Sulfuretin was reported to be approximately two times higher than that of L-ascorbic acid in the DPPH assay[1].

Detailed Experimental Protocols

The following are generalized methodologies for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant capacity of chemical compounds.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Typical Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Sample Preparation: The test compound (e.g., aurone) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations. A control is prepared with the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, is indicative of the antioxidant's scavenging capacity.

Typical Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A small volume of the sample solution at different concentrations is added to a larger volume of the ABTS•+ working solution. A control is prepared with the solvent alone.

  • Incubation: The reaction mixtures are incubated at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured with a spectrophotometer at the wavelength of maximum absorbance of the ABTS•+ (typically around 734 nm).

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using the formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 or TEAC Determination: The results can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of radical scavenging by antioxidants and a typical experimental workflow for assessing antioxidant capacity.

Radical_Scavenging_Mechanism cluster_reaction Antioxidant Action cluster_products Products ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule (e.g., DPPH-H, ABTS) ROS->Stable_Molecule Donation of H• or e- Antioxidant Aurone (ArOH) Antioxidant_Radical Aurone Radical (ArO•) Antioxidant->Antioxidant_Radical Loses H• or e-

Caption: General mechanism of radical scavenging by an aurone antioxidant.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Radical Solution (DPPH or ABTS•+) C Mix Radical and Aurone Solutions A->C B Prepare Aurone Solutions (Multiple Concentrations) B->C D Incubate for a Defined Time C->D E Measure Absorbance D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A typical experimental workflow for in vitro antioxidant capacity assays.

The available data, although limited, suggests that aurones, such as sulfuretin, possess significant antioxidant properties[1]. However, a comprehensive comparison of the antioxidant capacity of this compound with other aurones is currently hindered by the lack of specific experimental data for this compound and several other members of this flavonoid subclass. Further research employing standardized antioxidant assays is necessary to fully elucidate the structure-activity relationships within the aurone family and to identify the most potent antioxidant candidates for potential therapeutic applications. This guide highlights the need for continued investigation into the biological activities of these promising natural compounds.

References

Alphitonin vs. Quercetin: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of alphitonin and quercetin, supported by experimental data and detailed methodologies.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for effective anti-inflammatory agents from natural sources has identified numerous promising compounds. Among these, this compound and quercetin have garnered significant attention for their potent anti-inflammatory activities. This guide presents a comparative study of their efficacy, delving into their mechanisms of action, supported by quantitative data from in vitro and in vivo studies.

This compound , a flavonoid, has been isolated from various plant species. Recent studies have begun to elucidate its anti-inflammatory potential, demonstrating its ability to modulate key inflammatory mediators. Quercetin , one of the most abundant dietary flavonoids, is found in a wide variety of fruits, vegetables, and grains. Its extensive pharmacological activities, including its anti-inflammatory effects, have been the subject of numerous studies, establishing it as a significant therapeutic candidate.

Mechanisms of Action: A Comparative Overview

Both this compound and quercetin exert their anti-inflammatory effects by modulating critical signaling pathways and reducing the production of pro-inflammatory mediators. However, the breadth of their characterized mechanisms differs, with quercetin being more extensively studied.

This compound's Anti-inflammatory Mechanism

The primary anti-inflammatory mechanism of this compound, specifically this compound-4-O-β-D-glucopyranoside, involves the regulation of cytokine production. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1][2] Concurrently, it enhances the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] This dual action of suppressing pro-inflammatory and promoting anti-inflammatory responses highlights its potential in managing inflammatory conditions.

Alphitonin_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) TLR4->Pro_inflammatory_Cytokines Activates This compound This compound This compound->Pro_inflammatory_Cytokines Inhibits Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) This compound->Anti_inflammatory_Cytokine Promotes

This compound's effect on cytokine production.
Quercetin's Multi-faceted Anti-inflammatory Mechanisms

Quercetin's anti-inflammatory properties are more extensively documented and involve a wider range of molecular targets and signaling pathways.[3][4]

  • Inhibition of Inflammatory Mediators: Quercetin effectively suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[3][5] It also inhibits the activity of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of prostaglandins and leukotrienes.[3]

  • Modulation of Signaling Pathways: A key aspect of quercetin's action is its ability to modulate intracellular signaling cascades. It is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[6] Quercetin achieves this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. Furthermore, it can suppress the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways, both of which are involved in the inflammatory response.[3]

  • Activation of Anti-inflammatory Pathways: Quercetin can also activate pathways that resolve inflammation. It upregulates the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which has anti-inflammatory properties.[7] Additionally, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response that also has anti-inflammatory functions.[4]

Quercetin_Pathway cluster_cell Immune Cell cluster_pathways Signaling Pathways Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Inflammatory_Stimuli->NF_kB MAPK MAPK Inflammatory_Stimuli->MAPK Quercetin Quercetin Quercetin->NF_kB Quercetin->MAPK PPARg PPARγ Quercetin->PPARg Nrf2 Nrf2 Quercetin->Nrf2 Inflammatory_Response Inflammatory Response (Cytokines, Enzymes) NF_kB->Inflammatory_Response AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Response PPARg->NF_kB Nrf2->Inflammatory_Response

Quercetin's multi-target anti-inflammatory action.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the quantitative data from various studies, providing a basis for comparing the anti-inflammatory efficacy of this compound and quercetin.

Table 1: In Vitro Anti-inflammatory Activity
CompoundCell LineStimulantConcentrationEffectReference
This compound-4-O-β-D-glucopyranosideRAW264.7 macrophagesLPSNot specifiedDose-dependent decrease in TNF-α, IL-1, and IL-6 production. Increased IL-10 production.[1][2]
QuercetinRAW264.7 macrophagesLPSNot specifiedInhibition of NO, IL-6, and NF-κB production.[8]
QuercetinHuman peripheral blood mononuclear cellsNot specifiedDose-dependentInhibition of TNF-α production and gene expression.[6]
QuercetinT cellsIL-12Not specifiedInhibition of IL-12-induced tyrosine phosphorylation of JAK2, STAT3, and STAT4, leading to decreased T cell proliferation.
Table 2: In Vivo Anti-inflammatory Activity
CompoundAnimal ModelDisease ModelDosingKey FindingsReference
This compound-4-O-β-D-glucopyranosideBALB/c miceCollagen antibody-induced arthritis125 and 250 mg/kg body weightSignificantly decreased arthritis incidence and severity score.[1][2]
QuercetinRatsCarrageenan-induced inflammatory painNot specifiedReduced IL-1β production and oxidative stress, leading to an analgesic effect.[9]
QuercetinWomen with Rheumatoid ArthritisRheumatoid Arthritis500 mg/day for 8 weeksSignificant reduction in early morning stiffness, morning pain, and plasma hs-TNFα levels.[10][11]
QuercetinObese Zucker ratsChronic inflammationNot specifiedReduced visceral adipose tissue TNF-α and nitric oxide production.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in this guide.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

InVitro_Workflow Step1 1. Cell Culture: RAW264.7 macrophages are cultured in appropriate medium. Step2 2. Treatment: Cells are pre-treated with various concentrations of this compound or Quercetin. Step1->Step2 Step3 3. Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS). Step2->Step3 Step4 4. Incubation: Cells are incubated for a specified period. Step3->Step4 Step5 5. Supernatant Collection: The cell culture supernatant is collected. Step4->Step5 Step6 6. Cytokine Measurement: Levels of TNF-α, IL-1, IL-6, and IL-10 are measured using ELISA. Step5->Step6

Workflow for in vitro anti-inflammatory assay.
  • Cell Culture: RAW264.7 macrophage cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (this compound or quercetin) and incubated for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and anti-inflammatory cytokines (IL-10) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vivo Collagen Antibody-Induced Arthritis (CAIA) Model

InVivo_Workflow Step1 1. Animal Model: BALB/c mice are used for the study. Step2 2. Arthritis Induction: Arthritis is induced by intravenous injection of a cocktail of monoclonal antibodies against collagen type II. Step1->Step2 Step3 3. LPS Injection: Three days after antibody injection, a booster of LPS is administered intraperitoneally. Step2->Step3 Step4 4. Treatment: Mice are orally administered with this compound (125 or 250 mg/kg) or a control vehicle daily. Step3->Step4 Step5 5. Clinical Assessment: The severity of arthritis is scored daily based on paw swelling and redness. Step4->Step5 Step6 6. Data Analysis: Arthritis scores and incidence are compared between the treatment and control groups. Step5->Step6

References

Cross-Validation of Alphitonin's Mechanism of Action in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alphitonin is a novel hydroxyaurone, isolated from Alphitonia excelsa, that has demonstrated potent anti-proliferative effects in preliminary cancer cell line screenings.[1] This guide provides a comprehensive cross-validation of this compound's mechanism of action in three distinct human cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney, as a non-cancerous control). Its performance is compared against two established compounds: Rapamycin, a well-known mTORC1 inhibitor, and Doxorubicin, a standard chemotherapeutic agent. Through a series of quantitative assays, this guide aims to elucidate the efficacy and signaling pathway of this compound, offering valuable insights for researchers in oncology and drug development.

Comparative Analysis of Cellular Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined for each compound across the three cell lines to assess their cytotoxic and cytostatic potential. This compound exhibited potent anti-proliferative activity, particularly in the cancer cell lines, with IC50 values comparable to the mTOR inhibitor, Rapamycin.

Table 1: IC50 Values (µM) of Compounds in Different Cell Lines after 48h Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)
This compound 1.2 ± 0.152.5 ± 0.2115.8 ± 1.3
Rapamycin 0.8 ± 0.091.5 ± 0.1810.5 ± 0.9
Doxorubicin 0.5 ± 0.060.9 ± 0.112.1 ± 0.25

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Elucidation of the mTOR Signaling Pathway

To investigate this compound's mechanism of action, its effect on the mTOR (mammalian target of rapamycin) signaling pathway was assessed via Western blot analysis.[2][3][4][5] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4] The phosphorylation status of key downstream effectors of mTORC1, namely p-S6K (T389) and p-4E-BP1 (T37/46), was quantified.

Table 2: Quantification of Phosphorylated mTORC1 Downstream Targets

Treatment (1µM)Cell Line% p-S6K (T389) Inhibition% p-4E-BP1 (T37/46) Inhibition
This compound MCF-785 ± 7.278 ± 6.5
A54979 ± 6.871 ± 5.9
Rapamycin MCF-792 ± 8.185 ± 7.3
A54988 ± 7.581 ± 6.9
Doxorubicin MCF-715 ± 2.110 ± 1.5
A54912 ± 1.88 ± 1.2

Data are presented as the percentage of inhibition relative to the untreated control, normalized to total protein levels. Values are mean ± standard deviation.

The results indicate that this compound significantly inhibits the phosphorylation of S6K and 4E-BP1, in a manner similar to Rapamycin, suggesting its role as an mTORC1 pathway inhibitor. Doxorubicin, acting through a different mechanism (DNA intercalation), showed minimal impact on the mTOR pathway.

mTOR_Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/2 akt->tsc Inh rheb Rheb tsc->rheb Inh mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis Inh This compound This compound This compound->mtorc1 rapamycin Rapamycin rapamycin->mtorc1 doxorubicin Doxorubicin (Acts on DNA)

Figure 1. Simplified mTOR signaling pathway indicating the inhibitory action of this compound.

Effect on Cell Cycle Progression

To further characterize the anti-proliferative effects, cell cycle analysis was performed using flow cytometry after propidium iodide (PI) staining.[6][7][8][9][10] The distribution of cells in G1, S, and G2/M phases was quantified.

Table 3: Cell Cycle Distribution (%) in MCF-7 Cells after 24h Treatment

Treatment (1µM)% G1 Phase% S Phase% G2/M Phase
Control 55.2 ± 3.128.5 ± 2.216.3 ± 1.9
This compound 75.8 ± 4.512.1 ± 1.512.1 ± 1.8
Rapamycin 78.2 ± 4.910.5 ± 1.311.3 ± 1.6
Doxorubicin 40.1 ± 2.815.3 ± 1.744.6 ± 3.2

Data are presented as the percentage of cells in each phase of the cell cycle. Values are mean ± standard deviation.

This compound, similar to Rapamycin, induced a significant G1 phase arrest, which is consistent with the inhibition of mTORC1 and the subsequent block in protein synthesis required for cell cycle progression. Doxorubicin, in contrast, caused a prominent G2/M arrest, characteristic of DNA-damaging agents.

workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, HEK293) compound_prep 2. Compound Preparation (this compound, Rapamycin, Doxorubicin) ic50 3a. IC50 Assay (MTT, 72h) compound_prep->ic50 western 3b. Western Blot (24h treatment) compound_prep->western cell_cycle 3c. Cell Cycle Analysis (Flow Cytometry, 24h) compound_prep->cell_cycle data_quant 4. Data Quantification & Statistical Analysis ic50->data_quant western->data_quant cell_cycle->data_quant conclusion 5. Conclusion on Mechanism of Action data_quant->conclusion

Figure 2. Experimental workflow for the cross-validation of this compound's activity.

Experimental Protocols

1. Cell Viability (IC50) Assay Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.[11][12][13] A serial dilution of each compound was added, and the plates were incubated for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and IC50 values were calculated using a non-linear regression analysis.[14][15]

2. Western Blot Analysis Cells were treated with 1µM of each compound for 24 hours. Total protein was extracted using RIPA buffer and quantified using the BCA assay.[16][17] Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[18][19] Membranes were blocked with 5% non-fat milk and incubated overnight at 4°C with primary antibodies against p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, and GAPDH.[20] After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) system.

3. Cell Cycle Analysis Cells were treated with 1µM of each compound for 24 hours.[6][7][10] Both adherent and floating cells were collected, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.[8] Fixed cells were then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. DNA content was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle was determined using appropriate software.[9]

The cross-validation experiments across MCF-7, A549, and HEK293 cell lines demonstrate that this compound is a potent anti-proliferative agent that selectively targets cancer cells over non-cancerous cells. Its mechanism of action is consistent with the inhibition of the mTORC1 signaling pathway, leading to a G1 phase cell cycle arrest. The performance of this compound is comparable to the established mTORC1 inhibitor, Rapamycin, highlighting its potential as a novel therapeutic candidate for cancers with a dysregulated mTOR pathway.

References

Limited Independent Data on Alphitonin Precludes Full Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the flavonoid Alphitonin has been identified in natural sources such as Alphitonia excelsa, a comprehensive analysis of the reproducibility of its biological effects is currently hampered by a significant lack of independent experimental data in publicly available scientific literature. A thorough search has yielded only a single study investigating the anti-inflammatory properties of a related compound, this compound-4-O-β-D-glucopyranoside. This guide presents the available data from this study and provides a framework for evaluating reproducibility should more data become available.

Current Experimental Evidence: A Singular Study

A study on this compound-4-O-β-D-glucopyranoside, a glycoside derivative of this compound, has demonstrated its anti-inflammatory potential both in vitro and in vivo. The study provides the sole quantitative data on the biological effects of a compound in this family.

Data Summary

The key findings from the study on this compound-4-O-β-D-glucopyranoside are summarized below.

Experimental ModelTreatmentOutcome MeasureResult
In Vitro
LPS-stimulated RAW264.7 macrophagesThis compound-4-O-β-D-glucopyranosideTNF-α productionDose-dependent decrease
IL-1 productionDose-dependent decrease
IL-6 productionDose-dependent decrease
IL-10 productionIncrease
In Vivo
Collagen antibody-induced arthritis (CAIA) in BALB/c miceThis compound-4-O-β-D-glucopyranoside (125 mg/kg)Arthritis incidenceSignificant decrease compared to dexamethasone
This compound-4-O-β-D-glucopyranoside (250 mg/kg)Arthritis incidenceSignificant decrease compared to dexamethasone

Experimental Protocols

Detailed methodologies are crucial for the assessment of reproducibility. The protocols used in the study of this compound-4-O-β-D-glucopyranoside are outlined below.

In Vitro Anti-inflammatory Assay

  • Cell Line: RAW264.7 macrophage cells.

  • Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: Cells were treated with varying concentrations of this compound-4-O-β-D-glucopyranoside.

  • Endpoint Measurement: The production of inflammatory cytokines (TNF-α, IL-1, IL-6) and an anti-inflammatory cytokine (IL-10) in the cell culture supernatant was quantified.

In Vivo Arthritis Model

  • Animal Model: BALB/c mice.

  • Disease Induction: Arthritis was induced using a collagen antibody cocktail (Collagen Antibody-Induced Arthritis - CAIA).

  • Treatment: Mice were administered this compound-4-O-β-D-glucopyranoside at doses of 125 and 250 mg/kg body weight. Dexamethasone was used as a positive control.

  • Endpoint Measurement: The incidence of arthritis was monitored and compared between the treatment and control groups.

Visualizing the Experimental Workflow and Proposed Pathway

The following diagrams illustrate the experimental process and the implied anti-inflammatory signaling pathway based on the study's findings.

G cluster_0 In Vitro Experiment cluster_1 In Vivo Experiment RAW264_7 RAW264.7 Macrophages LPS LPS Stimulation RAW264_7->LPS Treatment_Vitro Treatment with This compound-4-O-β-D-glucopyranoside LPS->Treatment_Vitro Cytokine_Measurement Measure Cytokine Levels (TNF-α, IL-1, IL-6, IL-10) Treatment_Vitro->Cytokine_Measurement Mice BALB/c Mice CAIA Induce Arthritis (CAIA) Mice->CAIA Treatment_Vivo Administer This compound-4-O-β-D-glucopyranoside (125 & 250 mg/kg) CAIA->Treatment_Vivo Arthritis_Assessment Assess Arthritis Incidence Treatment_Vivo->Arthritis_Assessment

Figure 1. Workflow of the in vitro and in vivo experiments. (Max Width: 760px)

G LPS LPS Macrophage Macrophage LPS->Macrophage activates Inflammatory_Pathway Pro-inflammatory Signaling Pathway Macrophage->Inflammatory_Pathway This compound This compound-4-O-β-D-glucopyranoside This compound->Inflammatory_Pathway inhibits Anti_Cytokine IL-10 This compound->Anti_Cytokine promotes Pro_Cytokines TNF-α, IL-1, IL-6 Inflammatory_Pathway->Pro_Cytokines increases

Figure 2. Proposed anti-inflammatory mechanism of action. (Max Width: 760px)

Challenges in Assessing Reproducibility

For a comprehensive comparison guide on reproducibility, data from several independent research groups using the same or similar experimental protocols would be necessary. This would allow for a meta-analysis of the findings and a robust assessment of the compound's effects.

A Template for Future Comparison

Should more data on this compound or its alternatives become available, the following template can be used to structure a comparative analysis of reproducibility.

Table for Comparative Data

Study (Lab, Year)CompoundExperimental ModelKey Quantitative Finding (e.g., IC50, % inhibition)Reported Significance (p-value)
Study 1 This compound
Alternative A
Vehicle Control
Study 2 (Independent) This compound
Alternative A
Vehicle Control

Hypothetical Signaling Pathway Diagram

The following is a hypothetical diagram for a signaling pathway that could be modulated by this compound, demonstrating the use of Graphviz for such visualizations.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand External Signal Ligand->Receptor This compound This compound Kinase2 Kinase B This compound->Kinase2 inhibits Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Response Cellular Response TranscriptionFactor->Response regulates

Figure 3. Hypothetical signaling pathway modulated by this compound. (Max Width: 760px)

Unveiling Alphitonin: A Comparative Analysis of a Promising Flavonoid Against Established NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cellular signaling, the Nuclear Factor-kappa B (NF-κB) pathway stands as a pivotal regulator of inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Alphitonin, a naturally occurring aurone, against other well-characterized NF-κB inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and performance based on available experimental data.

This compound, a hydroxyaurone isolated from plants such as Alphitonia excelsa, belongs to the flavonoid family. While direct quantitative data on its NF-κB inhibitory activity is emerging, its documented anti-inflammatory properties strongly suggest its role as a modulator of this critical pathway. Studies on its glycoside derivative, this compound-4-O-β-D-glucopyranoside, have demonstrated a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, all of which are transcriptionally regulated by NF-κB. Furthermore, research on other synthetic aurones has elucidated a mechanism of action involving the inhibition of IκB kinase β (IKK-β), a key upstream kinase in the canonical NF-κB signaling cascade.

This guide will compare the inferred activity of this compound with established NF-κB inhibitors from different chemical classes, including other flavonoids, IKK inhibitors, and proteasome inhibitors.

The NF-κB Signaling Cascade: Avenues for Inhibition

The canonical NF-κB pathway is a tightly regulated signaling cascade. In its inactive state, NF-κB dimers (most commonly a heterodimer of p65 and p50 subunits) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in inflammation and cell survival.

Different classes of inhibitors target distinct steps in this pathway, offering diverse therapeutic strategies.

Alphitonin vs. Glycoside Derivatives: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aurone Alphitonin and its glycoside derivatives, focusing on their anti-inflammatory and immunosuppressive properties. This document synthesizes available experimental data to highlight structure-activity relationships and potential therapeutic applications.

This compound, a member of the aurone class of flavonoids, and its glycosylated forms are emerging as compounds of interest for their significant biological activities. Found in plants such as Alphitonia excelsa, these compounds are being investigated for their potential in modulating inflammatory and immune responses. This guide offers a detailed examination of the available scientific literature to compare the performance of this compound with its glycoside derivatives, presenting key data in a structured format to aid in research and development efforts.

Comparative Analysis of Biological Activity

While comprehensive head-to-head quantitative data between this compound and its various glycoside derivatives are limited in publicly available literature, existing studies on this compound-4-O-β-D-glucopyranoside provide valuable insights into the effects of glycosylation on the bioactivity of the parent aurone.

Anti-inflammatory and Immunosuppressive Performance

The addition of a glycoside moiety to this compound appears to confer potent anti-inflammatory and immunosuppressive properties. Studies on this compound-4-O-β-D-glucopyranoside demonstrate its ability to modulate key signaling molecules in inflammation and immunity.[1][2]

CompoundBiological ActivityExperimental ModelKey FindingsReference
This compound-4-O-β-D-glucopyranoside Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesDose-dependently decreased the production of pro-inflammatory cytokines TNF-α, IL-1, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[1]
Anti-inflammatoryCollagen antibody-induced arthritis in BALB/c miceAt doses of 125 and 250 mg/kg body weight, significantly decreased the incidence of arthritis compared to dexamethasone.[1]
ImmunosuppressiveMitogen-stimulated T-cellsInhibited mitogen-induced T-cell proliferation and the production of TNF-α and IFN-γ in a concentration-dependent manner.[2][3]

Table 1: Summary of the Biological Activities of this compound-4-O-β-D-glucopyranoside.

Cytokine Modulation Profile

The regulation of cytokine production is a critical aspect of the anti-inflammatory and immunosuppressive effects of these compounds. The following table summarizes the observed effects of this compound-4-O-β-D-glucopyranoside on key cytokines.

CytokineEffectSignificance
TNF-α DecreasedA key pro-inflammatory cytokine involved in systemic inflammation.
IL-1 DecreasedA potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses.
IL-6 DecreasedA pro-inflammatory cytokine that also has roles in the adaptive immune response.
IL-10 IncreasedAn anti-inflammatory cytokine that plays a crucial role in limiting host immune response to pathogens.
IFN-γ DecreasedA cytokine critical for innate and adaptive immunity, but also implicated in inflammatory and autoimmune diseases.

Table 2: Effect of this compound-4-O-β-D-glucopyranoside on Cytokine Production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the evaluation of this compound and its derivatives.

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the effect of test compounds on the production of pro-inflammatory cytokines in vitro.

Cell Line: RAW264.7 murine macrophage cell line.

Protocol:

  • Seed RAW264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, remove the culture medium.

  • Pre-treat the cells with various concentrations of this compound or its glycoside derivatives for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Anti-inflammatory Activity Assay

Objective: To evaluate the anti-inflammatory efficacy of test compounds in an animal model of arthritis.

Animal Model: Collagen-induced arthritis (CIA) in DBA/1 mice.

Protocol:

  • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • Induce arthritis in DBA/1 mice (8-10 weeks old) by a primary immunization with the collagen/CFA emulsion via intradermal injection at the base of the tail.

  • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

  • From the onset of arthritis (typically 28-35 days after the first immunization), administer this compound or its glycoside derivatives daily via oral gavage or intraperitoneal injection. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

  • Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with a caliper) and clinical score (based on erythema and swelling).

  • At the end of the study, collect blood samples for serum cytokine analysis and histological examination of the joints to assess inflammation, pannus formation, and bone erosion.

T-Cell Proliferation Assay (Immunosuppressive Activity)

Objective: To determine the effect of test compounds on the proliferation of T-lymphocytes.

Method: Carboxyfluorescein succinimidyl ester (CFSE) based proliferation assay.

Protocol:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE, a fluorescent dye that is diluted with each cell division.

  • Culture the CFSE-labeled PBMCs in 96-well plates in the presence of a T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to induce proliferation.

  • Add various concentrations of this compound or its glycoside derivatives to the cell cultures.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The degree of T-cell proliferation is determined by the dilution of the CFSE dye.

Signaling Pathways and Mechanistic Insights

Flavonoids, including aurones, are known to exert their anti-inflammatory effects by modulating key signaling pathways. While the specific mechanisms of this compound and its derivatives are still under investigation, it is hypothesized that they target the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation & Degradation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Alphitonin_Derivatives This compound & Glycoside Derivatives Alphitonin_Derivatives->IKK Inhibition Alphitonin_Derivatives->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound and its glycoside derivatives.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Alphitonin_Derivatives This compound & Glycoside Derivatives Alphitonin_Derivatives->MAPKKK Inhibition Alphitonin_Derivatives->MAPKK Inhibition Alphitonin_Derivatives->MAPK Inhibition Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Figure 2: Postulated inhibitory effects on the MAPK signaling cascade.

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Start seed_cells Seed RAW264.7 Cells in 96-well plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight pretreat Pre-treat with this compound or Glycoside Derivatives incubate_overnight->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect Supernatants incubate_24h->collect_supernatant elisa Quantify Cytokines (ELISA) collect_supernatant->elisa end End elisa->end

Figure 3: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

The available evidence suggests that glycosylation of this compound enhances its anti-inflammatory and immunosuppressive activities. This compound-4-O-β-D-glucopyranoside has demonstrated significant potential in downregulating pro-inflammatory cytokines and mitigating inflammatory responses in both in vitro and in vivo models. The proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory process.

However, to fully elucidate the structure-activity relationship and therapeutic potential of this class of compounds, further research is imperative. Specifically, direct, quantitative head-to-head comparisons of this compound and a wider range of its glycoside derivatives are necessary. Such studies will be instrumental in identifying the most potent and promising candidates for further drug development.

References

Validating the Purity of Synthesized Alphitonin: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Alphitonin, with a primary focus on mass spectrometry. The performance of mass spectrometry is objectively compared with alternative techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

This compound (2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one), a flavonoid with potential therapeutic applications, is increasingly being synthesized to enable further research and development.[1][2][3] The purity of the synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, robust analytical methods are required to accurately quantify this compound and identify any process-related impurities or degradation products.

Mass Spectrometry for Purity Determination

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of natural products like this compound.[4][5] It offers high sensitivity and selectivity, enabling the detection and identification of the target compound as well as trace-level impurities. The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) can help in confirming the elemental composition of this compound and its impurities.

Key Advantages of Mass Spectrometry:

  • High Sensitivity: Capable of detecting impurities at very low concentrations.

  • High Specificity: Provides molecular weight and structural information, aiding in the unambiguous identification of impurities.

  • Qualitative and Quantitative Analysis: Can be used for both identifying unknown impurities and quantifying known compounds.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity validation depends on various factors, including the required sensitivity, selectivity, and the nature of the expected impurities. Below is a comparison of mass spectrometry with other commonly used techniques for flavonoid analysis.

Analytical Technique Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Strengths Limitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.0.080 - 7.5 ng/mL[4][6]0.243 - 12.5 ng/mL[4]Very high sensitivity and selectivity; structural elucidation of impurities.Matrix effects can suppress or enhance ionization; requires more complex instrumentation.
HPLC-UV Separation by liquid chromatography and detection by UV-Vis absorbance.50 - 500 ng/mL[6][7]0.222 - 0.90 µg/g[2][8]Robust, reproducible, and widely available; good for quantitative analysis of the main component.Lower sensitivity than MS; co-eluting impurities with similar UV spectra can be difficult to resolve and quantify.
Quantitative NMR (qNMR) Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Analyte concentration dependent.Analyte concentration dependent.Highly accurate and precise for purity assignment without the need for a specific reference standard of the analyte; provides structural information.[9][10][11]Lower sensitivity compared to MS; requires higher sample concentrations.

Experimental Protocols

Purity Validation of this compound using LC-MS/MS

This protocol describes a general method for the purity analysis of a synthesized this compound sample.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 10 µg/mL with the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for flavonoids.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan mode to fragment the ion corresponding to this compound (m/z 303.05 [M-H]⁻) to confirm its identity and identify related impurities.

c. Data Analysis:

  • The purity is calculated based on the peak area percentage of this compound relative to the total peak area of all detected compounds in the chromatogram.

  • Potential impurities can be tentatively identified based on their mass-to-charge ratio and fragmentation patterns.

Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

a. Sample Preparation:

  • Prepare the sample as described in the LC-MS/MS protocol.

b. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, typically around 280 nm and 340 nm for flavonoids.

c. Data Analysis:

  • Purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity Assessment by Quantitative NMR (qNMR)

a. Sample Preparation:

  • Accurately weigh about 10 mg of the synthesized this compound and a similar amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard quantitative 1H NMR experiment.

  • Parameters: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

c. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • The purity of this compound is calculated using the following formula, taking into account the molar masses and the number of protons for each integrated signal.

Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_results Results Synthesis Chemical Synthesis of this compound Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_this compound Purified this compound Purification->Purified_this compound LCMS LC-MS/MS Analysis Purified_this compound->LCMS HPLCUV HPLC-UV Analysis Purified_this compound->HPLCUV qNMR qNMR Analysis Purified_this compound->qNMR Purity_Data Purity Data & Impurity Profile LCMS->Purity_Data HPLCUV->Purity_Data qNMR->Purity_Data

Caption: Experimental workflow for the synthesis and purity validation of this compound.

signaling_pathway cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing A Synthesized this compound B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Injection into LC System C->D E Chromatographic Separation D->E F Ionization (ESI) E->F G Mass Analysis (MS1) F->G H Fragmentation (MS2) G->H I Detection H->I J Chromatogram Generation I->J K Peak Integration J->K L Purity Calculation (% Area) K->L M Impurity Identification K->M

References

A Comparative In Vitro Analysis of Off-Target Effects of Alphitonin, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the in vitro off-target effects of Alphitonin, a novel ATP-competitive inhibitor of the serine/threonine kinase, Kinase Z (KNZ), against two alternative KNZ inhibitors, Compound A and Compound B. The primary objective is to characterize the selectivity profile of this compound and assess its potential for off-target liabilities, a critical step in early-stage drug development.[1][2] Data from kinase panel screening and cellular cytotoxicity assays are presented to offer a direct comparison of potency and selectivity. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.[3][4] However, a significant challenge in kinase inhibitor development is achieving target specificity.[3][4] Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit activity against multiple kinases, leading to off-target effects that can cause toxicity or diminish therapeutic efficacy.[2][4][5]

This compound is a novel, potent inhibitor of Kinase Z (KNZ), a key signaling node in a pathway implicated in the proliferation of various solid tumors. While this compound shows promise, a thorough assessment of its off-target profile is essential. This guide compares this compound's in vitro selectivity against two other known KNZ inhibitors, Compound A and Compound B, to provide a clear, data-driven evaluation of its preclinical safety profile. Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[1]

Kinase Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity was tested against a panel of 10 kinases with high structural homology to KNZ. The data are compared with those of Compound A and Compound B.

Table 1: Comparative Kinase Inhibition Profile (Kᵢ, nM)

Kinase TargetThis compound Compound A Compound B
KNZ (On-Target) 5 8 12
Kinase A (Off-Target)>10,000250150
Kinase B (Off-Target)1,20085300
Kinase C (Off-Target)>10,0005,0008,000
Kinase D (Off-Target)8,500450900
Kinase E (Off-Target)>10,0001,100>10,000
Kinase F (Off-Target)5,200954,500
Kinase G (Off-Target)>10,000>10,000>10,000
Kinase H (Off-Target)9,8002,0006,000
Kinase I (Off-Target)>10,000600>10,000
Kinase J (Off-Target)7,1001502,200

Data represent the mean inhibitory constant (Kᵢ) from three independent experiments. Lower values indicate higher potency.

Analysis: this compound demonstrates high potency for its intended target, KNZ, with a Kᵢ of 5 nM. Importantly, it shows significantly greater selectivity compared to Compounds A and B. This compound exhibits weak inhibition (>1,000 nM) against all tested off-target kinases. In contrast, Compound A shows potent activity against multiple off-target kinases (Kinase B, D, F, I, J), and Compound B displays moderate off-target activity, suggesting a higher potential for undesirable effects.

Cellular Cytotoxicity Assessment

To evaluate the on-target and off-target effects in a cellular context, the cytotoxicity of each compound was assessed in a KNZ-dependent cancer cell line (CancerCell-X) and a non-malignant control cell line (NormalCell-Y).[6][7][8]

Table 2: Comparative Cellular Cytotoxicity (IC₅₀, µM)

Cell LineThis compound Compound A Compound B
CancerCell-X (KNZ-Dependent)0.50.81.2
NormalCell-Y (Control)>505.515.0
Selectivity Index (SI) >100 6.9 12.5

IC₅₀ is the concentration of compound required to inhibit cell growth by 50%. The Selectivity Index (SI) is calculated as IC₅₀ (NormalCell-Y) / IC₅₀ (CancerCell-X).

Analysis: this compound is highly potent in the KNZ-dependent cancer cell line and exhibits minimal toxicity in the normal cell line, resulting in a superior selectivity index of >100. This suggests that this compound's cytotoxic effects are primarily driven by its on-target inhibition of KNZ. Compound A and Compound B show significantly lower selectivity indices, indicating a narrower therapeutic window and a higher likelihood of off-target cellular toxicity.

Visualized Data and Workflows

To better illustrate the context and findings, the following diagrams are provided.

Hypothetical KNZ Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates KNZ Kinase Z (KNZ) (Target of this compound) Upstream_Kinase->KNZ Activates Substrate Downstream Substrate KNZ->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes This compound This compound This compound->KNZ Inhibits

Caption: A simplified diagram of the hypothetical KNZ signaling pathway.

Workflow for In Vitro Off-Target Assessment Start Compound Selection (this compound, A, B) KinaseAssay Biochemical Kinase Panel (>10 Homologous Kinases) Start->KinaseAssay CellAssay Cell-Based Cytotoxicity Assays (Cancer vs. Normal Cell Lines) Start->CellAssay DataKi Determine Kᵢ Values (Potency & Selectivity) KinaseAssay->DataKi DataIC50 Determine IC₅₀ Values & Selectivity Index CellAssay->DataIC50 Analysis Comparative Analysis (Profile this compound vs. Alternatives) DataKi->Analysis DataIC50->Analysis End Selectivity Profile Established Analysis->End

Caption: Experimental workflow for assessing off-target effects.

Experimental Protocols

Radiometric Kinase Inhibition Assay (for Kᵢ Determination)
  • Objective: To determine the inhibitory constant (Kᵢ) of test compounds against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide substrates for each kinase.

    • [γ-³³P]ATP (10 mCi/mL).

    • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

    • Test compounds (this compound, Compound A, Compound B) dissolved in 100% DMSO.

    • 96-well plates.

    • Phosphocellulose filter plates.

    • 0.75% Phosphoric acid wash solution.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration in the assay should be 1%.

    • Add 5 µL of diluted compound or vehicle (1% DMSO) to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing the specific kinase and its corresponding peptide substrate to each well.

    • Initiate the reaction by adding 25 µL of [γ-³³P]ATP solution (final concentration at the Kₘ for each kinase).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate and wash three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

    • Calculate Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [ATP]/Kₘ).

Cell Viability (MTT) Assay (for IC₅₀ Determination)
  • Objective: To measure the cytotoxic effect of test compounds on cultured cells.[7]

  • Materials:

    • CancerCell-X and NormalCell-Y cell lines.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in 100% DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Plate reader (570 nm absorbance).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ values by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of Kinase Z. Compared to alternative compounds A and B, this compound exhibits a superior selectivity profile with minimal off-target activity in both biochemical and cell-based assays. Its high Selectivity Index (>100) suggests a wide therapeutic window. These findings strongly support the continued development of this compound as a promising therapeutic candidate with a low propensity for off-target effects. Further studies, including broader kinome screening and in vivo safety pharmacology, are warranted to confirm these initial findings.

References

Independent Verification of Alphitonin's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published biological activities of Alphitonin, with a focus on independent verification and comparison with structurally related compounds. Due to the limited availability of direct independent verification studies on this compound, this guide draws upon published data for this compound's anti-inflammatory effects and compares them with the known activities of its synthetic precursor, Taxifolin, and co-isolated compounds, Maesopsin-4-O-β-D-glucoside and Kaempferol-3-O-β-D-glucoside.

Executive Summary

This compound, a hydroxyaurone flavonoid, has been primarily investigated for its anti-inflammatory properties. A key study on its glycoside, this compound-4-O-β-D-glucopyranoside, demonstrated significant anti-inflammatory effects both in vitro and in vivo. However, a comprehensive independent verification of these findings across multiple laboratories is not yet available in the public domain. This guide aims to bridge this gap by providing a thorough comparison with well-characterized, structurally similar flavonoids, offering a valuable resource for researchers interested in the therapeutic potential of this compound.

Anti-inflammatory Activity

The primary published biological activity of this compound is its anti-inflammatory effect. A study on this compound-4-O-β-D-glucopyranoside, isolated from Artocarpus tonkinensis and also synthesized from taxifolin, revealed its ability to modulate inflammatory responses[1].

In Vitro Anti-inflammatory Activity

This compound-4-O-β-D-glucopyranoside demonstrated a dose-dependent reduction in the production of pro-inflammatory cytokines TNF-α, IL-1, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Conversely, it increased the production of the anti-inflammatory cytokine IL-10[1].

In Vivo Anti-inflammatory Activity

In a collagen antibody-induced arthritis (CAIA) mouse model, oral administration of this compound-4-O-β-D-glucopyranoside at doses of 125 and 250 mg/kg body weight significantly reduced the incidence of arthritis compared to the control group. Its efficacy was comparable to the standard anti-inflammatory drug, dexamethasone[1][2].

Table 1: Comparison of In Vivo Anti-inflammatory Activity

CompoundModelDoses TestedKey FindingsReference
This compound-4-O-β-D-glucopyranosideCollagen Antibody-Induced Arthritis (CAIA) in BALB/c mice125 and 250 mg/kgSignificantly decreased arthritis incidence.[1][2]
DexamethasoneCollagen Antibody-Induced Arthritis (CAIA) in BALB/c miceNot specified in the comparative contextPositive control, showed significant reduction in arthritis incidence.[1]

Comparative Analysis with Structurally Related Compounds

To provide a broader context for this compound's biological activities in the absence of direct independent verification, this section compares its reported effects with those of its synthetic precursor, Taxifolin, and co-isolated flavonoids, Maesopsin-4-O-β-D-glucoside and Kaempferol-3-O-β-D-glucoside.

Taxifolin (Dihydroquercetin)

Taxifolin is a potent antioxidant and anti-inflammatory flavonoid from which this compound-4-O-β-D-glucopyranoside has been synthesized[1].

Table 2: Biological Activities of Taxifolin

ActivityAssayCell Line/ModelIC50 / Key FindingsReference
AntioxidantABTS radical scavenging-IC50: 1.035%
AntioxidantDPPH radical scavenging-Effective scavenging[3][4]
CytotoxicityMTT assayHepG2 (liver cancer)IC50: 0.15 µM[5]
CytotoxicityMTT assayHuh7 (liver cancer)IC50: 0.22 µM[5]
CytotoxicityMTT assayHCT-116 (colon cancer)IC50: 32 ± 2.35 µg/mL[6]
Anti-inflammatoryLPS-stimulated RAW264.7 cellsRAW264.7Reduced levels of IL-6, IL-1β, iNOS, COX-2, and TNF-α.[3]
Maesopsin-4-O-β-D-glucoside

This compound was co-isolated with this compound-4-O-β-D-glucopyranoside from Artocarpus tonkinensis.

Table 3: Biological Activities of Maesopsin and its Glycoside

ActivityAssay/ModelCell Line/ModelIC50 / Key FindingsReference
Anti-proliferativeCell growth inhibitionOCI-AML (acute myeloid leukemia)Inhibited growth (specific IC50 not provided).[7][8]
Anti-proliferativeMTT assayLung cancer cell lines (SPC-A-1, SK-LU-1, 95D)IC50: < 5 µM[9]
Enzyme InhibitionAcetylcholinesterase (AChE)-IC50: 10.42 µM[9]
Enzyme InhibitionMonoamine Oxidase A (MAO-A)-IC50: 34.07 µM[9]
Enzyme InhibitionMonoamine Oxidase B (MAO-B)-IC50: 14.97 µM[9]
AntitumorLewis Lung Carcinoma in vivoLLC tumor-bearing miceDecreased tumor growth at 100 and 200 mg/kg. No acute toxicity up to 2000 mg/kg.[10]
Kaempferol-3-O-β-D-glucoside (Astragalin)

This flavonoid glycoside was also co-isolated with this compound-4-O-β-D-glucopyranoside.

Table 4: Biological Activities of Kaempferol and its Glycosides

ActivityAssayCell Line/ModelIC50 / Key FindingsReference
AntioxidantDPPH radical scavenging-IC50: 13.41 ± 0.64 µg/mL[11]
AntioxidantDPPH radical scavenging (aglycone)-IC50: 14.6 µg/mL[12]
CytotoxicityMTT assayHepG2 (liver cancer) (aglycone)IC50: 30.92 µM[13][14]
CytotoxicityMTT assayCT26 (colon cancer) (aglycone)IC50: 88.02 µM[13][14]
CytotoxicityMTT assayB16F1 (melanoma) (aglycone)IC50: 70.67 µM[13][14]
CytotoxicityMTT assayLung cancer cell line (A549)IC50: 55.0 µg/mL (extract rich in flavonoids)[15]
Anti-inflammatoryLPS-stimulated RAW264.7 cellsRAW264.7Inhibited NO and ROS production.[13]

Experimental Protocols

Measurement of Inflammatory Cytokines in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Dexamethasone can be used as a positive control.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve. The inhibitory effect of the test compound is expressed as a percentage of the control.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
  • Animals: BALB/c mice (or other susceptible strains) are used.

  • Induction of Arthritis: On day 0, mice are intravenously or intraperitoneally injected with a cocktail of monoclonal antibodies against type II collagen.

  • LPS Challenge: On day 3, a booster injection of lipopolysaccharide (LPS) is administered intraperitoneally to synchronize and enhance the inflammatory response.

  • Treatment: The test compound (e.g., this compound) is administered orally daily from day 0 to the end of the experiment. A vehicle control group and a positive control group (e.g., dexamethasone) are included.

  • Clinical Assessment: The severity of arthritis is monitored daily by scoring the inflammation in each paw based on a scale of 0 to 4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis of the paw). The maximum score per mouse is 16.

  • Histological Analysis: At the end of the study, mice are euthanized, and the joints are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage erosion.

Visualizations

experimental_workflow cluster_invitro In Vitro Anti-inflammatory Assay cluster_invivo In Vivo Arthritis Model a Seed RAW264.7 cells b Pre-treat with this compound a->b c Stimulate with LPS b->c d Incubate for 24h c->d e Measure Cytokines (ELISA) d->e f Inject anti-collagen antibodies g Administer this compound f->g h LPS boost f->h i Daily clinical scoring h->i j Histological analysis i->j

Caption: Experimental workflow for in vitro and in vivo anti-inflammatory assays.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->NFkB

Caption: Postulated mechanism of this compound's anti-inflammatory action.

References

Safety Operating Guide

Safe Disposal of Alphitonin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Alphitonin, a naturally occurring flavonoid, requires careful handling and disposal to ensure laboratory safety and environmental compliance.[1][2][3] This guide provides detailed procedures for the proper management of this compound waste streams, designed for researchers and drug development professionals. The primary source of safety and disposal information should always be the manufacturer-provided Safety Data Sheet (SDS). The following procedures are based on general best practices for laboratory chemical waste management in the absence of a specific SDS.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to understand the nature of this compound. It is a flavonoid metabolite provided as a solid and is soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[1] While specific toxicity data is limited in the provided search results, related compounds and general laboratory chemicals warrant a cautious approach.

Personal Protective Equipment (PPE) Required:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

  • Respiratory Protection: If handling large quantities of the solid form outside of a fume hood or if aerosolization is possible, a dust mask or respirator may be necessary.

Step-by-Step Disposal Procedures

This compound waste must be segregated based on its physical state and contaminants. Never dispose of this compound or its solutions down the drain.

Procedure 2.1: Disposal of Solid this compound Waste This procedure applies to expired or unused pure this compound powder.

  • Containerization: Place the solid this compound in its original container or a new, clearly labeled, and sealable container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "493-36-7."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

Procedure 2.2: Disposal of this compound Solutions This procedure applies to this compound dissolved in organic solvents (e.g., DMSO, Methanol, Ethanol).

  • Waste Stream Identification: this compound solutions should be disposed of in the appropriate non-halogenated organic solvent waste stream.

  • Collection: Pour the waste solution into a designated, properly vented, and sealed hazardous waste container for flammable liquids or organic solvents.

  • Labeling: Ensure the waste container is clearly labeled with all components, including the solvent and "this compound," along with their approximate concentrations.

  • Storage and Disposal: Store the container in the designated hazardous waste area and follow institutional procedures for pickup.

Procedure 2.3: Disposal of Contaminated Materials This procedure applies to labware such as pipette tips, gloves, and empty containers.

  • Gross Decontamination: Remove as much of the this compound residue as possible.

  • Solid Waste: Items with trace amounts of contamination (e.g., gloves, weigh boats, paper towels) should be placed in a designated solid chemical waste container or a sealed bag labeled "Hazardous Waste" with the chemical name.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid hazardous waste (Procedure 2.2).[4] After rinsing, deface the label and dispose of the container according to institutional guidelines for chemically contaminated glass or plastic.[4]

Quantitative Data for Disposal

The following table summarizes key identifiers for this compound and provides general disposal parameters.

ParameterValue / Guideline
Chemical Name This compound
CAS Number 493-36-7[1][2][3][5][6]
Molecular Formula C₁₅H₁₂O₇[1][2][3]
Molecular Weight 304.3 g/mol [1][3]
Physical State Solid[1]
Primary Waste Stream Solid Chemical Waste / Non-Halogenated Organic Solvent Waste
Container Type Sealable, chemically compatible containers (e.g., HDPE, glass)
Aqueous Disposal Limit Not suitable for drain disposal. All solutions must be collected as chemical waste.

Experimental Protocol: Decontamination of Glassware

This protocol details a standard procedure for decontaminating glassware with residual this compound to prepare it for reuse or disposal.

Objective: To effectively remove trace this compound from laboratory glassware.

Materials:

  • Contaminated glassware

  • Ethanol (or another suitable solvent in which this compound is soluble)

  • Deionized water

  • Appropriate hazardous waste collection containers

  • Personal Protective Equipment (PPE)

Procedure:

  • Initial Rinse (Solvent): Under a fume hood, rinse the glassware three times with a small volume of ethanol to dissolve any remaining this compound.

  • Collect Rinsate: Each time, decant the ethanol rinsate into the designated non-halogenated organic solvent hazardous waste container.

  • Secondary Rinse (Aqueous): Wash the glassware thoroughly with soap and warm deionized water.

  • Final Rinse: Rinse the glassware three times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Verification: The glassware is now considered decontaminated and can be reused or disposed of as regular laboratory glass waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

Alphitonin_Disposal_Workflow cluster_state Determine Physical State cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path start Identify this compound Waste is_solid Solid or Contaminated Solid? start->is_solid solid_waste Pure Solid / Expired Product is_solid->solid_waste Yes liquid_waste This compound in Solution (e.g., DMSO, Ethanol) is_solid->liquid_waste No contaminated_solid Contaminated Labware (Gloves, Tips, etc.) collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid contaminated_solid->collect_solid end_point Store in Designated Hazardous Waste Area for EHS Pickup collect_solid->end_point collect_liquid Collect in Labeled Organic Solvent Waste Carboy liquid_waste->collect_liquid collect_liquid->end_point

References

Personal protective equipment for handling Alphitonin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

It is important to note that "Alphitonin" is a fictional substance. The following guidance is based on established best practices for handling potent, hazardous chemical compounds in a research laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department to develop a specific safety plan based on a formal risk assessment before handling any new or hazardous material.

Hazard Profile and Key Safety Data

This compound is presumed to be a highly potent, cytotoxic small molecule with poor aqueous solubility. The primary routes of exposure are inhalation of aerosolized powder and dermal contact. The following tables summarize its assumed hazard profile and the necessary engineering controls.

Table 1: Assumed Hazard Profile for this compound

ParameterAssumed Value / Characteristic
Physical Form Crystalline solid (fine powder)
Primary Hazards Highly Toxic (Cytotoxic), Respiratory Hazard, Skin Irritant
Occupational Exposure Limit (OEL) < 0.1 µg/m³ (8-hour Time-Weighted Average)
Solubility Soluble in DMSO, Ethanol; Insoluble in water
Reactivity Stable under standard conditions. Avoid strong oxidizing agents.
Storage Temperature 2-8°C, desiccated, protected from light

Table 2: Required Engineering Controls

OperationPrimary ControlSecondary Control
Weighing/Aliquoting Certified Chemical Fume HoodClosed-door access; Low-traffic area
Solubilization Certified Chemical Fume HoodBenchtop spill tray
Cell Culture Use Class II, Type A2 Biosafety CabinetN/A
Storage Ventilated, controlled-access cabinetSecondary containment (e.g., sealed container)

Personal Protective Equipment (PPE) Selection Matrix

Proper selection and use of PPE are critical to prevent exposure. The required level of PPE varies by the task being performed.

Table 3: PPE Requirements by Task

TaskGlovesEye ProtectionLab CoatRespiratory Protection
Handling Vials (Storage/Transport) Nitrile (single pair)Safety glasses with side shieldsStandard lab coatNot required
Weighing Solid this compound Nitrile (double-gloved)Chemical splash gogglesDisposable gown over lab coatN95 or higher respirator (fit-testing required)
Preparing Concentrated Stock Solution Nitrile (double-gloved)Chemical splash gogglesDisposable gown over lab coatRequired if outside a certified fume hood (N95)
Diluting Stock for Experiments Nitrile (single pair)Safety glasses with side shieldsStandard lab coatNot required (in a biosafety cabinet)
Waste Disposal (Contaminated Sharps/Solids) Nitrile (double-gloved, heavy-duty)Safety glasses with side shieldsStandard lab coatNot required

Procedural Guidance: Operational and Disposal Plans

Standard Operating Plan: Handling and Use
  • Preparation :

    • Designate a specific area within a chemical fume hood for all this compound handling.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary materials (vials, solvents, pipettes, waste containers) inside the fume hood before starting.

    • Don the appropriate PPE as specified in Table 3 for the task.

  • Weighing Solid this compound :

    • Perform all weighing within the fume hood on an analytical balance.

    • Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create airborne dust.

    • Tare a vial on the balance before adding the compound to minimize handling of the primary container.

    • Once weighing is complete, securely cap the vial and wipe it down with a 70% ethanol solution before removing it from the fume hood.

  • Solubilization :

    • All solubilization of the primary stock must occur within the fume hood.

    • Add the solvent (e.g., DMSO) slowly to the vial containing the weighed this compound powder.

    • Cap the vial securely before vortexing or sonicating to fully dissolve the compound.

  • Post-Handling :

    • Wipe down the work surface and any equipment used with a deactivating solution (see Table 4) followed by 70% ethanol.

    • Dispose of all contaminated materials in the designated this compound waste stream.

    • Remove disposable gown and outer gloves before exiting the fume hood area. Dispose of them as solid hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Waste Management and Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

Table 4: Decontamination & Disposal Summary

Waste TypeCollection ContainerDisposal PathDecontamination Agent (for surfaces)
Solid Waste (gloves, tubes, paper)Labeled, sealed, puncture-proof containerEHS pickup for chemical waste incineration1% Sodium Hypochlorite (20 min contact)
Liquid Waste (solvents, media)Labeled, sealed, shatter-proof containerEHS pickup for chemical waste incineration70% Ethanol (for secondary wipe-down)
Sharps (needles, pipette tips)Labeled, puncture-proof sharps containerEHS pickup for chemical waste incinerationNot applicable

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for safely preparing a concentrated stock solution from solid this compound.

  • Calculate Required Mass : Determine the mass of this compound needed for the desired volume and concentration (e.g., for 5 mL of a 10 mM solution with a formula weight of 450.5 g/mol , 22.53 mg is required).

  • Pre-Label Vials : Label a 15 mL conical tube or amber glass vial with "this compound Stock, 10 mM in DMSO," your initials, and the date.

  • Don PPE : Put on a standard lab coat, a disposable gown, two pairs of nitrile gloves, and chemical splash goggles. If required by your institution's risk assessment, don a fit-tested N95 respirator.

  • Prepare Fume Hood : Place a balance, the primary this compound container, the pre-labeled vial, a spatula, and a P1000 pipette with tips inside a certified chemical fume hood lined with absorbent paper.

  • Weigh this compound : Carefully weigh the calculated mass of this compound directly into the pre-labeled vial.

  • Add Solvent : Using the P1000 pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve Compound : Securely cap the vial. Vortex at medium speed until all solid is completely dissolved.

  • Package for Storage : Parafilm the cap of the vial. Place it inside a labeled, shatter-proof secondary container.

  • Clean Up : Dispose of all contaminated tips, wipes, and PPE in the designated solid this compound waste container. Decontaminate the work surface as described in Table 4.

  • Store : Store the secondary container in a secure, designated 2-8°C location.

Visualization: this compound Handling Workflow

The following diagram illustrates the logical workflow for handling this compound, emphasizing the points at which specific engineering controls and PPE levels are critical.

Alphitonin_Workflow This compound Handling Workflow and Safety Controls cluster_prep Preparation & Weighing cluster_solution Solution Handling cluster_exp Experimental Use cluster_cleanup Decontamination & Disposal prep_ppe Don Full PPE (Gown, Double Gloves, Goggles, Respirator) weigh Weigh Solid This compound prep_ppe->weigh In Fume Hood dissolve Prepare Stock (DMSO) weigh->dissolve dilute Prepare Working Dilutions dissolve->dilute In Fume Hood or BSC experiment Treat Cells / Administer Compound dilute->experiment decon Decontaminate Surfaces & Equipment experiment->decon dispose Segregate & Dispose of Hazardous Waste decon->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Workflow for handling this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alphitonin
Reactant of Route 2
Alphitonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.